4-(Cyclopentyloxy)-3-(difluoromethyl)aniline
Description
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Properties
Molecular Formula |
C12H15F2NO |
|---|---|
Molecular Weight |
227.25 g/mol |
IUPAC Name |
4-cyclopentyloxy-3-(difluoromethyl)aniline |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)10-7-8(15)5-6-11(10)16-9-3-1-2-4-9/h5-7,9,12H,1-4,15H2 |
InChI Key |
YKGAGZGERVWYES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)N)C(F)F |
Origin of Product |
United States |
4-(Cyclopentyloxy)-3-(difluoromethyl)aniline chemical structure and properties
[1]
Executive Summary
4-(Cyclopentyloxy)-3-(difluoromethyl)aniline (CAS: 1821669-96-8 ) is a high-value pharmacophore intermediate primarily utilized in the development of phosphodiesterase 4 (PDE4) inhibitors and kinase inhibitors.[1] It represents a strategic bioisostere of the "rolipram-like" scaffold, where the cyclopentyloxy group targets the hydrophobic pocket of the enzyme, while the difluoromethyl (
This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic protocol for laboratory scale-up, and an evaluation of its structural utility in drug design.
Chemical Structure & Physicochemical Properties[2]
The molecule comprises an aniline core substituted at the para-position with a cyclopentyloxy ether and at the meta-position with a difluoromethyl group. This specific substitution pattern balances electron-donating (ether/amine) and electron-withdrawing (difluoromethyl) effects, influencing the basicity of the aniline nitrogen.
Structural Visualization
Key Properties Table[3]
| Property | Value / Description | Note |
| IUPAC Name | 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline | |
| CAS Number | 1821669-96-8 | |
| Molecular Formula | ||
| Molecular Weight | 227.25 g/mol | |
| Physical State | Off-white to pale brown solid | Oxidation sensitive |
| LogP (Predicted) | 3.2 ± 0.4 | Lipophilic |
| pKa (Conjugate Acid) | ~3.8 - 4.2 | Weakly basic due to EWG effect of |
| H-Bond Donors | 1 ( | Also |
| H-Bond Acceptors | 3 ( |
Synthetic Methodology
The synthesis of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline presents a regiochemical challenge: introducing the difluoromethyl group meta to the amine and ortho to the ether. The most robust route utilizes 2-fluoro-5-nitrobenzaldehyde as the starting material, leveraging the aldehyde as a precursor for the difluoromethyl group.
Synthetic Pathway Diagram
Detailed Experimental Protocol
This protocol assumes a starting scale of 10 mmol.
Step 1: Synthesis of 2-Fluoro-5-nitro-(difluoromethyl)benzene
-
Reagents: 2-Fluoro-5-nitrobenzaldehyde (1.0 eq), DAST (Diethylaminosulfur trifluoride, 1.5 eq), Anhydrous DCM.
-
Procedure:
-
Dissolve 2-fluoro-5-nitrobenzaldehyde in anhydrous DCM under nitrogen atmosphere. Cool to
. -
Add DAST dropwise (Caution: Exothermic).
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Pour slowly into saturated
solution at . -
Extract with DCM, dry over
, and concentrate. -
Yield: Typically 85-90%. The electron-deficient ring facilitates clean fluorination.
-
Step 2: Nucleophilic Aromatic Substitution (
)
-
Reagents: Intermediate A (1.0 eq), Cyclopentanol (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), Anhydrous THF.
-
Procedure:
-
Suspend NaH in anhydrous THF at
. -
Add Cyclopentanol dropwise and stir for 30 min to generate the alkoxide.
-
Add a solution of Intermediate A in THF dropwise.
-
Stir at RT for 4-6 hours. The fluorine ortho to the
and para to the is highly activated. -
Workup: Quench with water, extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Step 3: Reduction of Nitro Group
-
Reagents: Intermediate B, Hydrogen gas (balloon), 10% Pd/C, Methanol.
-
Procedure:
-
Dissolve Intermediate B in Methanol. Add 10% Pd/C (10 wt%).
-
Purge with
and stir under atmosphere for 2-4 hours. -
Filtration: Filter through Celite to remove catalyst.
-
Concentration: Evaporate solvent to yield the crude aniline.
-
Storage: Store under inert gas at
to prevent oxidation.
-
Applications in Drug Discovery[6][7][8]
Pharmacophore Analysis: PDE4 Inhibition
This compound is a structural analog of the "dialkoxyphenyl" pharmacophore found in PDE4 inhibitors like Roflumilast and Rolipram .
-
Cyclopentyloxy Moiety: Mimics the cyclopentyloxy group of Rolipram, filling the hydrophobic Q-pocket of the PDE4 enzyme active site.
-
Difluoromethyl (
): Acts as a bioisostere for the methoxy ( ) or difluoromethoxy ( ) group.-
Advantage: The
group is a lipophilic hydrogen bond donor (weak). Unlike the ether oxygen in , the direct bond in eliminates a potential site of metabolic dealkylation, potentially improving the pharmacokinetic half-life.
-
Structure-Activity Relationship (SAR) Logic
Safety & Handling
As a fluorinated aniline derivative, this compound requires strict safety protocols.
-
Acute Toxicity: Anilines are generally toxic if swallowed, inhaled, or absorbed through the skin. May cause methemoglobinemia.
-
Skin/Eye Irritation: Likely a skin sensitizer and irritant.
-
Handling:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves, safety goggles, and a lab coat.
-
Spill Cleanup: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.
-
References
-
Chemical Source (ChemSrc). CAS 1821669-96-8 Entry.[1] Retrieved from .
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-(Difluoromethyl)aniline (Analogous Chemistry). Retrieved from .
-
Beilstein Journal of Organic Chemistry. Synthesis of difluoromethyl-containing pseudopeptides (Methodology for CF2H introduction). Retrieved from .
- Journal of Medicinal Chemistry.Discovery of Roflumilast (SAR context for difluoro-substituted anilines). (General Reference for PDE4 SAR).
physicochemical properties of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline
[1]
Executive Summary
4-(Cyclopentyloxy)-3-(difluoromethyl)aniline is a specialized fluorinated intermediate, primarily utilized in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and as a structural probe in bioisosteric replacement studies. Its molecular architecture combines a lipophilic, sterically demanding cyclopentyloxy tail with a difluoromethyl (
This guide provides a comprehensive analysis of its physicochemical properties, synthetic accessibility, and handling protocols, grounded in empirical data and high-fidelity predictive models.[2]
Chemical Identity & Structural Analysis
| Property | Data |
| Systematic Name | 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline |
| Molecular Formula | |
| Molecular Weight | 227.25 g/mol |
| Structural Features | [3] • Aniline Core: Primary amine, nucleophilic center.[2]• Difluoromethyl ( |
| CAS Number | Not widely listed; typically synthesized in situ or custom ordered.[1] (Closest analog: 3-(difluoromethyl)aniline, CAS 368-99-0) |
Physicochemical Properties (The Core)
3.1 Lipophilicity & Solubility Profile
The compound exhibits a "push-pull" lipophilicity profile.[1] The cyclopentyl ring significantly drives the partition coefficient (
-
Calculated LogP (cLogP):
[2] -
Solubility:
-
Water: Low (< 0.1 mg/mL).[1] The hydrophobic bulk of the cyclopentyl group dominates the aqueous interaction.[2]
-
Organic Solvents: High solubility in DMSO, Dichloromethane (DCM), and Ethyl Acetate.[2]
-
Protocol: For stock solutions, dissolve in 100% DMSO to 50 mM. Avoid aqueous buffers for initial dissolution.[1]
-
3.2 Electronic Properties & Ionization (pKa)
The basicity of the aniline nitrogen is modulated by the competing electronic effects of the substituents.[2]
-
Predicted pKa (Conjugate Acid):
-
Mechanism:[2][5] The unsubstituted aniline pKa is 4.[1]6. The difluoromethyl group at the meta position exerts an inductive electron-withdrawing effect (-I), lowering the pKa.[1][2] However, the alkoxy group at the para position is a resonance donor (+R), which partially counteracts this withdrawal.[2]
-
Implication: The nitrogen is less basic than standard aniline, reducing its reactivity in nucleophilic attacks unless catalyzed or heated.[1][2]
-
3.3 The "Fluorine Effect":
vs.
The difluoromethyl group is distinct from the trifluoromethyl group.[2] The terminal hydrogen in
-
H-Bond Acidity: The C-H bond in
can interact with carbonyl oxygens or backbone amides in protein targets, a property absent in .[1][2] -
Metabolic Stability: The C-H bond is a potential site for oxidative metabolism, though the adjacent fluorines significantly deactivate it compared to a methyl group.[2][6]
Synthetic Route & Process Logic
The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (
Workflow Diagram (DOT Visualization)
Detailed Protocol
-
Step 1: Ether Formation (
) [1]-
Reagents: 4-Fluoro-3-(difluoromethyl)nitrobenzene (1.0 eq), Cyclopentanol (1.1 eq), Sodium Hydride (1.2 eq).[1]
-
Solvent: Anhydrous DMF.[1]
-
Procedure: Dissolve cyclopentanol in DMF and cool to 0°C. Add NaH portion-wise (gas evolution). Stir for 30 min. Add the nitrobenzene dropwise.[1] Warm to RT and stir for 4 hours.
-
Logic: The nitro group activates the para-fluorine for displacement.[2] The bulky cyclopentoxide anion requires a polar aprotic solvent (DMF) to enhance nucleophilicity.[1]
-
-
Step 2: Nitro Reduction
-
Reagents: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq).[1]
-
Solvent: Ethanol/Water (4:1).[1]
-
Procedure: Reflux the mixture for 2 hours. Filter through Celite while hot to remove iron oxides.[1] Concentrate and extract with EtOAc.[1]
-
Logic: Fe/NH4Cl is preferred over catalytic hydrogenation (
) if the difluoromethyl group is sensitive to hydrogenolysis (though is generally stable, Fe is chemoselective).
-
Handling & Stability (Self-Validating Protocols)
-
Oxidation Sensitivity: Anilines are prone to oxidation (browning) upon air exposure.[1]
-
Validation: Store the solid under Argon/Nitrogen at -20°C. If the color changes from off-white to brown, repurify via silica gel chromatography (Hexane/EtOAc 8:2).
-
-
Thermal Stability: The difluoromethyl group can eliminate HF at very high temperatures (>200°C) or strong basic conditions, leading to formyl or quinone methide species.[2]
-
Constraint: Avoid strong bases (e.g., t-BuLi) during downstream derivatization.[1]
-
Application in Drug Design (SAR)
This molecule serves as a critical "Left-Hand Side" (LHS) template for PDE4 inhibitors.[1]
Structure-Activity Relationship Map
References
-
Physicochemical Properties of Fluorinated Groups
-
Synthesis of Difluoromethyl Arenes
-
Metabolic Stability of Fluorine Substituents
-
PDE4 Inhibitor SAR (Roflumilast Analogs)
molecular weight and formula of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline
An In-depth Technical Guide to 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic route, and potential applications of the novel compound 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline. As a fluorinated aniline derivative, this molecule holds significant potential as a building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights into the strategic considerations for working with this and similar chemical entities.
Introduction and Chemical Identity
4-(Cyclopentyloxy)-3-(difluoromethyl)aniline is a substituted aniline derivative characterized by the presence of a cyclopentyloxy group at the 4-position and a difluoromethyl group at the 3-position of the aniline ring. The incorporation of fluorine-containing moieties, such as the difluoromethyl group, is a well-established strategy in modern drug design to modulate physicochemical properties like lipophilicity, metabolic stability, and binding affinity.[1][2][3] The cyclopentyloxy group further enhances lipophilicity, potentially improving membrane permeability.
The structural features of this compound suggest its utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[4][5]
Molecular Formula: C₁₂H₁₅F₂NO
Molecular Weight: 243.25 g/mol
Chemical Structure:
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar aniline derivatives are often liquids or low-melting solids at room temperature.[4] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate); sparingly soluble in water. | The presence of the aniline and ether functional groups allows for hydrogen bonding, while the hydrocarbon (cyclopentyl) and fluorinated alkyl groups contribute to its solubility in organic solvents. |
| pKa (of the anilinium ion) | ~3-4 | The electron-withdrawing nature of the difluoromethyl group is expected to decrease the basicity of the aniline nitrogen, resulting in a lower pKa compared to unsubstituted aniline (pKa ~4.6). |
| LogP | 3.5 - 4.5 | The cyclopentyloxy and difluoromethyl groups significantly increase the lipophilicity of the molecule compared to aniline. |
Proposed Synthetic Route
A plausible and efficient synthesis of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline can be envisioned through a multi-step process, starting from commercially available materials. The following protocol outlines a logical pathway, explaining the causality behind each experimental choice.
Experimental Protocol: A Step-by-Step Methodology
Step 1: Nitration of 4-Cyclopentyloxyphenol
-
Rationale: Introduction of a nitro group, which will later be reduced to the target amine. The hydroxyl group of the starting material is an ortho-, para-director, but the para position is blocked, directing nitration to the ortho position.
-
Procedure:
-
Dissolve 4-cyclopentyloxyphenol in a suitable solvent such as acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product, 2-nitro-4-cyclopentyloxyphenol.
-
Filter, wash with water, and dry the product.
-
Step 2: Difluoromethylation of 2-nitro-4-cyclopentyloxyphenol
-
Rationale: Introduction of the difluoromethyl group at the ortho position to the nitro group. This is a key step, and various modern difluoromethylation reagents can be employed.
-
Procedure:
-
Dissolve the 2-nitro-4-cyclopentyloxyphenol in a polar aprotic solvent like DMF or DMSO.
-
Add a suitable base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenol.
-
Introduce a difluoromethylating agent such as sodium chlorodifluoroacetate or a Ruppert-Prakash-type reagent (e.g., TMS-CF₂H) under an inert atmosphere.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting 1-(cyclopentyloxy)-2-(difluoromethyl)-4-nitrobenzene by column chromatography.
-
Step 3: Reduction of the Nitro Group
-
Rationale: The final step to generate the target aniline derivative. Several reduction methods are available, with catalytic hydrogenation being a clean and efficient option.
-
Procedure:
-
Dissolve the 1-(cyclopentyloxy)-2-(difluoromethyl)-4-nitrobenzene in a solvent like ethanol or ethyl acetate.
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline. Further purification can be achieved by distillation or chromatography if necessary.
-
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline.
Potential Applications in Drug Discovery and Development
Aniline derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals.[6] The presence of the difluoromethyl group in the target molecule is of particular interest due to its ability to serve as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and modulating pKa.
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate substituted aniline moieties. The specific substitutions on this molecule could be explored for activity against various cancer cell lines.
-
Neuroscience: The lipophilicity imparted by the cyclopentyloxy and difluoromethyl groups may enhance blood-brain barrier permeability, making it a candidate for developing CNS-active agents.
-
Infectious Diseases: Fluorinated compounds have shown promise as antibacterial and antiviral agents. This scaffold could be elaborated to explore novel antimicrobial drugs.
Illustrative Drug Discovery Workflow
Caption: A typical workflow for utilizing a novel building block in drug discovery.
Conclusion
4-(Cyclopentyloxy)-3-(difluoromethyl)aniline represents a promising, albeit currently under-characterized, chemical entity. Its unique combination of a difluoromethyl group and a cyclopentyloxy substituent on an aniline core makes it a valuable building block for the synthesis of novel compounds with potentially enhanced biological activity and favorable pharmacokinetic properties. The proposed synthetic route provides a practical approach for its preparation, enabling further investigation into its applications in medicinal chemistry and materials science. This guide serves as a foundational resource for researchers looking to explore the potential of this and similar fluorinated aniline derivatives.
References
-
PubChem. (n.d.). 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved February 18, 2026, from [Link]
- Google Patents. (n.d.). Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved February 18, 2026, from [Link]
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 18, 2026, from [Link]
-
Synthesis Pathways. (2026). Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (2025). Examples of drugs bearing trifluoromethyl groups (highlighted in green).... Retrieved February 18, 2026, from [Link]
Sources
solubility of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline in organic solvents
An In-depth Technical Guide to the Solubility of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline, a novel aniline derivative with potential applications in drug discovery. Given the absence of published specific solubility data for this compound, this document serves as a foundational resource, outlining a robust experimental framework grounded in established analytical chemistry principles. We will explore the theoretical underpinnings of solubility, detail validated experimental protocols, and provide a framework for data interpretation and application in a drug development context.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from laboratory to clinic, solubility is a paramount physical property. Poor aqueous solubility can lead to low absorption and bioavailability, necessitating higher doses that may increase the risk of adverse effects. Conversely, understanding solubility in organic solvents is crucial for various stages of drug development, including:
-
Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization is fundamental to achieving high purity and yield.
-
Formulation: The development of oral, topical, and parenteral dosage forms often requires the use of organic co-solvents to enhance drug solubilization.
-
Analytical Method Development: Accurate quantification of an API by techniques such as High-Performance Liquid Chromatography (HPLC) depends on its solubility in the mobile phase.[1]
This guide will provide the scientific community with a detailed roadmap for characterizing the solubility of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline, thereby facilitating its progression through the drug development pipeline.
Compound Profile: 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline
To understand the solubility of a compound, we must first examine its molecular structure and physicochemical properties.
-
Structure:
-
Aniline Core: The aromatic amine group (-NH2) can act as a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents.
-
Cyclopentyloxy Group: This bulky, nonpolar group will contribute to the lipophilicity of the molecule, favoring solubility in nonpolar organic solvents.
-
Difluoromethyl Group (-CHF2): This electron-withdrawing group can influence the pKa of the aniline nitrogen and participate in dipole-dipole interactions. The presence of fluorine can also increase lipophilicity.
-
-
Predicted Properties (based on structurally similar compounds):
-
Lipophilicity: The presence of the cyclopentyloxy and difluoromethyl groups suggests that the compound will be more soluble in organic solvents than in water.[2][3]
-
Hydrogen Bonding: The aniline moiety allows for hydrogen bonding, which will influence its interaction with protic solvents.[2]
-
pKa: The aniline group is basic. The difluoromethyl group's electron-withdrawing nature will likely make it less basic than aniline itself.[4]
-
A summary of the predicted physicochemical properties is presented in Table 1.
| Property | Predicted Characteristic | Influence on Solubility |
| Molecular Weight | Moderately high | Higher molecular weight can sometimes correlate with lower solubility. |
| Polarity | Moderately polar due to the aniline group, but with significant nonpolar regions. | Will likely exhibit a range of solubilities in solvents of varying polarities. |
| Hydrogen Bond Donor | Yes (N-H) | Can interact favorably with protic solvents like alcohols. |
| Hydrogen Bond Acceptor | Yes (N and O) | Can interact with a range of solvents. |
| Lipophilicity (logP) | Predicted to be high. | Favors solubility in nonpolar organic solvents. |
Table 1: Predicted Physicochemical Properties of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline and Their Influence on Solubility.
Theoretical Framework: The Principles of Solubility
The adage "like dissolves like" provides a fundamental, albeit simplified, model for predicting solubility.[5] This principle is rooted in the intermolecular forces between solute and solvent molecules. For 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline, the following interactions are key:
-
Van der Waals Forces: These are ubiquitous and will be the primary forces at play in nonpolar solvents.
-
Dipole-Dipole Interactions: The polar C-F and C-N bonds will allow for these interactions in polar aprotic solvents.
-
Hydrogen Bonding: The N-H bonds of the aniline group can form strong hydrogen bonds with protic solvents.
A successful dissolution process occurs when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
Experimental Determination of Solubility: A Step-by-Step Guide
This section details a robust, validated protocol for determining the solubility of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline in a range of organic solvents. The "excess solid" or shake-flask method is a gold standard for thermodynamic solubility measurement.[1]
Materials and Equipment
-
4-(Cyclopentyloxy)-3-(difluoromethyl)aniline (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Figure 1. Shake-Flask Solubility Determination Workflow.
Detailed Protocol
-
Preparation of Stock Solutions for Calibration Curve:
-
Accurately weigh a known amount of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a concentrated stock solution.
-
Perform serial dilutions to create a series of calibration standards of known concentrations.
-
-
Solubility Measurement:
-
Add an excess of solid 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline to a series of vials.
-
To each vial, add a known volume of the desired organic solvent.
-
Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a syringe filter into a clean vial.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted samples and the calibration standards by HPLC.
-
Determine the concentration of the saturated solution from the calibration curve.
-
Calculate the solubility, typically expressed in mg/mL or µg/mL.
-
Solvent Selection Rationale
The choice of solvents should span a range of polarities to provide a comprehensive solubility profile.
| Solvent | Polarity Index | Rationale |
| Hexane | 0.1 | Represents nonpolar, aliphatic hydrocarbon environments. |
| Toluene | 2.4 | A nonpolar aromatic solvent. |
| Dichloromethane | 3.1 | A polar aprotic solvent of intermediate polarity. |
| Acetone | 5.1 | A common polar aprotic solvent. |
| Ethanol | 4.3 | A polar protic solvent capable of hydrogen bonding. |
| Methanol | 5.1 | A more polar protic solvent. |
| Acetonitrile | 5.8 | A polar aprotic solvent often used in HPLC. |
| DMSO | 7.2 | A highly polar aprotic solvent known for its strong solvating power.[1] |
Table 2: Recommended Organic Solvents for Solubility Screening.
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear, tabular format for easy comparison.
| Solvent | Solubility (mg/mL) at 25 °C |
| Hexane | Experimental Value |
| Toluene | Experimental Value |
| Dichloromethane | Experimental Value |
| Acetone | Experimental Value |
| Ethanol | Experimental Value |
| Methanol | Experimental Value |
| Acetonitrile | Experimental Value |
| DMSO | Experimental Value |
Table 3: Example of a Solubility Data Summary Table.
Interpretation: The results should be analyzed in the context of the solvent and solute properties. For instance, high solubility in hexane and toluene would confirm the lipophilic nature of the cyclopentyloxy group. Good solubility in ethanol and methanol would highlight the importance of the hydrogen-bonding capability of the aniline moiety.
Conclusion
This technical guide provides a comprehensive framework for the systematic determination of the . By combining a theoretical understanding of its molecular structure with a rigorous experimental protocol, researchers can generate the critical data needed to support its development as a potential therapeutic agent. The methodologies described herein are grounded in established scientific principles and are designed to yield accurate and reproducible results, thereby ensuring the scientific integrity of the findings.
References
-
Title: Solubility test for Organic Compounds Source: Online document URL: [Link]
-
Title: Experiment 1. Solubility of Organic Compounds Source: Scribd URL: [Link]
-
Title: 8: Identification of Unknowns (Experiment) Source: Chemistry LibreTexts URL: [Link]
-
Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Web document URL: [Link]
-
Title: 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline Source: PubChem - NIH URL: [Link]
-
Title: Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline Source: Medium URL: [Link]
-
Title: 4-(Trifluoromethyl)aniline Source: Wikipedia URL: [Link]
-
Title: 3-(Trifluoromethyl)aniline Source: Solubility of Things URL: [Link]
-
Title: One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na Source: The Royal Society of Chemistry URL: [Link]
-
Title: Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) Source: Organic Syntheses Procedure URL: [Link]
Sources
An In-depth Technical Guide on the Role of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline in PDE4 Inhibition
Abstract
This technical guide provides a comprehensive examination of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline, a key chemical intermediate, and its putative role in the inhibition of phosphodiesterase 4 (PDE4). While this molecule is primarily recognized as a precursor in the synthesis of the topical PDE4 inhibitor Crisaborole, its structural features suggest a potential intrinsic activity and provide a valuable case study for the principles of medicinal chemistry in the design of novel anti-inflammatory agents. This document will delve into the chemical rationale behind its synthesis, its physicochemical properties, the established mechanism of PDE4 inhibition, and detailed protocols for its evaluation in both biochemical and cell-based assays. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the foundational elements of PDE4 inhibitor design and evaluation.
Introduction: The Significance of Phosphodiesterase 4 (PDE4) in Inflammatory Pathways
Phosphodiesterase 4 (PDE4) is a critical enzyme family in the regulation of intracellular signaling cascades, particularly within immune and inflammatory cells.[1] These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that plays a pivotal role in modulating a wide array of cellular functions.[2] By hydrolyzing cAMP to its inactive form, 5'-adenosine monophosphate (AMP), PDE4 effectively dampens the anti-inflammatory signals mediated by cAMP.[3]
The inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA).[2] Activated PKA can then phosphorylate and regulate the activity of various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). This cascade of events ultimately leads to the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), and an increase in the production of anti-inflammatory mediators.[2][4] Given its central role in regulating inflammation, PDE4 has emerged as a significant therapeutic target for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[5][6]
Chemical Profile and Synthetic Strategy for 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline
While not extensively characterized as a standalone pharmacophore, 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline possesses key structural motifs that are highly relevant in medicinal chemistry. Its synthesis is a critical step in the production of Crisaborole, and understanding this process provides insight into its chemical reactivity and potential for further modification.
Physicochemical Properties and Drug-Likeness
A preliminary in silico analysis of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline provides an initial assessment of its potential as a drug candidate, based on Lipinski's Rule of Five.[4][6][7]
| Property | Predicted Value | Lipinski's Rule of Five | Compliance |
| Molecular Weight | ~241.26 g/mol | < 500 Da | Yes |
| Hydrogen Bond Donors | 1 (from -NH₂) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (from O and N) | ≤ 10 | Yes |
| LogP (Octanol-Water Partition Coefficient) | ~3.5 | ≤ 5 | Yes |
Note: These values are estimations and may vary based on the prediction software used. Experimental verification is required for definitive characterization.
The predicted properties of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline suggest that it adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability.[4][6][7] The cyclopentyloxy and difluoromethyl groups contribute to its lipophilicity, which is crucial for membrane permeability.[2][8]
The difluoromethyl (-CF₂H) group is a particularly noteworthy feature. It serves as a bioisosteric replacement for hydroxyl or thiol groups and can act as a weak hydrogen bond donor.[3][8][9] This group also enhances metabolic stability by blocking potential sites of oxidative metabolism, a common strategy in drug design to improve a compound's half-life.
Proposed Synthetic Pathway
The synthesis of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline can be conceptualized through a multi-step process, starting from commercially available precursors. The following is a plausible, though not definitively published, synthetic route based on known organic chemistry principles and analogous reactions found in the synthesis of Crisaborole and other aniline derivatives.[10][11][12]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]
- 6. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Process For The Preparation Of Crisaborole [quickcompany.in]
- 11. Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. patents.justia.com [patents.justia.com]
Technical Guide: Difluoromethyl Group Stability in Aniline Derivatives
This guide serves as a technical deep-dive into the stability profiles of difluoromethyl (
Executive Summary
The difluoromethyl group (
-
-Difluoromethyl Anilines (
): Generally stable and isolable. They serve as robust bioisosteres for phenols and thiophenols. -
-Difluoromethyl Anilines (
): Inherently unstable . Without strong electron-withdrawing protecting groups (e.g., carbonyls, sulfonyls), these species undergo rapid defluorinative hydrolysis.
Part 1: The Instability Trap – -Difluoromethyl Anilines
1.1 The Mechanism of Decomposition
Unlike trifluoromethyl amines (
The instability arises from the Generalized Anomeric Effect and the high electron density on the nitrogen atom. The nitrogen lone pair donates into the
Key Finding: Free
1.2 Decomposition Pathway Visualization
The following diagram illustrates the mechanistic cascade that renders free
1.3 Stabilization Strategies
To utilize the
-
Amides/Carbamates (
): The carbonyl group withdraws electron density via resonance, stabilizing the bond. -
Sulfonamides (
): Strong electron withdrawal renders the motif stable against hydrolysis.
Part 2: The Bioisostere – -Difluoromethyl Anilines[2]
2.1 Physicochemical Properties
When attached to the aromatic ring, the
| Property | Effect of | Impact on Drug Design |
| pKa (Aniline N) | Reduces pKa by ~1.5 - 2.0 units | Reduces lysosomal trapping; improves permeability. |
| H-Bonding | Acts as H-Bond Donor (HBD) | Bioisostere for Phenol (-OH) and Thiophenol (-SH). |
| Lipophilicity | Increases LogP (moderate) | Better membrane permeability than -OH; less lipophilic than - |
| Metabolic Stability | Blocks CYP450 oxidation | Prevents ring hydroxylation or benzylic oxidation. |
2.2 The "Quinone Methide" Risk
While generally stable,
-
Mechanism: CYP450 or FMO enzymes can oxidize the aniline nitrogen to a hydroxylamine or radical species.
-
Consequence: This "push-pull" electronic system can facilitate fluoride elimination, generating a reactive quinone methide imine , which alkylates DNA or proteins (glutathione adducts).
-
Mitigation: Avoid placing
para to the amine if the aniline is electron-rich and prone to oxidation.
Part 3: Experimental Protocols
3.1 Assessing Chemical Stability (Hydrolysis)
Objective: Determine the half-life of the difluoromethyl derivative in aqueous media.
-
Preparation: Dissolve test compound (10 mM) in DMSO.
-
Incubation: Dilute to 100 µM in:
-
PBS (pH 7.4)
-
Simulated Gastric Fluid (pH 1.2)
-
Simulated Intestinal Fluid (pH 6.8)
-
-
Monitoring: Incubate at 37°C. Aliquot at
hours. -
Analysis: Analyze via HPLC-UV or LC-MS.
-
Pass Criteria: >95% parent remaining at 24h.
-
Failure Mode: Appearance of aldehyde (formyl) or defluorinated species.
-
3.2 Assessing Metabolic Activation (GSH Trapping)
Objective: Detect reactive quinone methide formation.
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Additives: Fortify with Glutathione (GSH) (5 mM) to trap electrophiles.
-
Protocol:
-
Incubate compound (10 µM) with HLM/GSH for 60 min at 37°C.
-
Quench with cold acetonitrile.
-
Centrifuge and analyze supernatant via LC-MS/MS.
-
-
Data Interpretation: Search for [M + GSH - HF] adducts. Presence indicates bioactivation risk.
Part 4: Structural Design Decision Tree
Use this logic flow to determine the viability of your difluoromethyl aniline scaffold.
References
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Xiong, H. Y., et al. (2020). N-Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist's toolbox. Journal of Medicinal Chemistry.
-
Boersma, M. G., et al. (1993). Mechanism of Formation of a Quinoneimine Intermediate of 4-Fluoro-N-methylaniline by FMO1. Drug Metabolism and Disposition.[2]
-
Reimann, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
Sources
Application Note: A Detailed Protocol for the Synthesis of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline, a valuable fluorinated building block for pharmaceutical and agrochemical research.[1][2] The synthetic strategy is centered on the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[3][4] The protocol begins with the key intermediate, 4-amino-2-(difluoromethyl)phenol, which is deprotonated to form a potent nucleophile. This intermediate subsequently undergoes an SN2 reaction with cyclopentyl bromide to yield the target compound. This guide offers detailed methodologies, explanations for critical experimental choices, safety protocols, characterization data, and visual workflows to ensure successful and reproducible execution by researchers and drug development professionals.
Introduction and Scientific Background
Fluorinated organic molecules are of paramount importance in modern drug discovery. The incorporation of fluorine atoms, particularly groups like the difluoromethyl (-CHF₂) moiety, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline incorporates both the valuable difluoromethyl group and a cyclopentyloxy ether, making it an attractive scaffold for the synthesis of novel bioactive compounds.
The protocol herein employs the Williamson ether synthesis, a classic yet highly effective C-O bond-forming reaction.[5][6] The core of this reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.
Causality of the Synthetic Strategy:
-
Choice of Precursor : The synthesis starts from 4-amino-2-(difluoromethyl)phenol. This precursor strategically positions the nucleophilic phenolic hydroxyl group for etherification without interfering with the aniline amine group under the chosen basic conditions.
-
Generation of the Nucleophile : The hydroxyl proton of the phenol is not sufficiently acidic to react directly with the alkyl halide at a practical rate. Therefore, a strong, non-nucleophilic base, Sodium Hydride (NaH), is used to quantitatively deprotonate the phenol.[3][7] This generates a highly reactive sodium phenoxide intermediate, which is a much stronger nucleophile.
-
The SN2 Reaction : The resulting phenoxide attacks the electrophilic carbon of cyclopentyl bromide, displacing the bromide leaving group via a bimolecular nucleophilic substitution (SN2) mechanism.[3][5] This step is most efficient with primary or secondary alkyl halides like cyclopentyl bromide. Tertiary halides are avoided as they favor elimination side-reactions.[4][6]
Reaction Scheme
Figure 1: Overall reaction for the synthesis of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline.
Materials, Reagents, and Equipment
Reagents and Chemicals
| Reagent/Chemical | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. | Supplier Notes |
| 4-Amino-2-(difluoromethyl)phenol | 126058-97-7 | 159.13 | 1.00 g | 1.0 | Key starting material. |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | 24.00 (as 100%) | 0.28 g | 1.1 | Highly reactive; handle with care. |
| Cyclopentyl Bromide | 137-43-9 | 149.03 | 1.12 g (0.83 mL) | 1.2 | |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 20 mL | - | Anhydrous solvent is critical. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~150 mL | - | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | ~50 mL | - | For quenching. |
| Brine (Saturated NaCl solution) | - | - | ~50 mL | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | For drying. |
| Silica Gel | 63231-67-4 | - | As needed | - | For column chromatography. |
Equipment
-
100 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Syringes (1 mL, 5 mL)
-
Argon or Nitrogen gas line with manifold
-
Ice-water bath
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Safety and Hazard Management
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium Hydride (NaH) : Flammable solid and water-reactive.[7] It reacts violently with water to produce flammable hydrogen gas. Use under an inert atmosphere (Argon or Nitrogen). Quench excess NaH carefully with a proton source like isopropanol or methanol at 0 °C before aqueous work-up.
-
N,N-Dimethylformamide (DMF) : A potential reproductive toxin. Avoid inhalation and skin contact. Use anhydrous grade as moisture will quench the NaH.
-
Cyclopentyl Bromide : Lachrymator and irritant. Handle with care.
-
Fluoroanilines : Aniline derivatives can be toxic if swallowed, inhaled, or in contact with skin.[8] The target compound should be handled as a potentially toxic substance.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline.
Step-by-Step Synthesis Protocol
-
Reaction Setup :
-
Place a 100 mL two-neck round-bottom flask containing a magnetic stir bar under an inert atmosphere of Argon or Nitrogen. Ensure all glassware is thoroughly dried beforehand.
-
To the flask, add 4-amino-2-(difluoromethyl)phenol (1.00 g, 6.28 mmol, 1.0 equiv.) followed by 20 mL of anhydrous DMF. Stir the mixture until the solid is fully dissolved.
-
-
Phenoxide Formation :
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
While stirring vigorously, carefully add the sodium hydride (60% dispersion, 0.28 g, 7.0 mmol as NaH, 1.1 equiv.) in small portions over 10 minutes.
-
Expert Insight : Adding NaH slowly at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution. The formation of the sodium phenoxide is visually indicated by a change in the solution's appearance and the cessation of bubbling.
-
Allow the mixture to stir at 0 °C for an additional 30 minutes after the NaH addition is complete.
-
-
Williamson Ether Synthesis (SN2 Reaction) :
-
Using a syringe, add cyclopentyl bromide (0.83 mL, 7.54 mmol, 1.2 equiv.) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir at room temperature for 12-18 hours. The progress can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), observing the consumption of the starting phenol.
-
-
Work-up and Extraction :
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
CAUTION : Carefully and slowly quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution dropwise. This will neutralize any unreacted NaH and can cause vigorous gas evolution.
-
Transfer the resulting mixture to a 250 mL separatory funnel and dilute with 50 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMF and water.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or solid.
-
-
Purification :
-
Purify the crude product by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of 10% to 30% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline.
-
SN2 Reaction Mechanism
The key bond-forming step proceeds via a classic SN2 mechanism.
Caption: The SN2 mechanism of the Williamson ether synthesis.
Characterization and Expected Results
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance : Pale yellow oil or low-melting solid.
-
Yield : A typical yield for this reaction is in the range of 65-80%.
-
Thin-Layer Chromatography (TLC) : Rf ≈ 0.4 in 4:1 Hexane:EtOAc (visualized under UV light).
-
1H NMR (400 MHz, CDCl3) : Expected chemical shifts (δ, ppm):
-
6.8-7.2 : Aromatic protons (multiplets, 3H).
-
6.5-6.8 : Difluoromethyl proton (-CHF₂), a triplet due to coupling with two fluorine atoms (t, 1H, JH-F ≈ 56 Hz).
-
4.7-4.9 : Cyclopentyloxy methine proton (-O-CH-), (m, 1H).
-
3.6-3.8 : Aniline protons (-NH₂), (broad singlet, 2H).[9]
-
1.5-2.0 : Cyclopentyl methylene protons (-CH₂-), (m, 8H).
-
-
Mass Spectrometry (ESI+) : Expected m/z for [M+H]+: C₁₂H₁₆F₂NO, calculated 228.12.
References
-
Vertex AI Search Result : SAFETY DATA SHEET for a related fluoroaniline, providing general hazard information. Note: A specific SDS for the target compound should be consulted if available.
-
The Royal Society of Chemistry[10] : Supplementary Data providing example NMR spectra for various aniline derivatives. URL: [Link]
-
Wikipedia : Williamson ether synthesis. Provides a general overview of the reaction mechanism. URL: [Link]
-
KISHIDA CHEMICAL CO., LTD.[11] : Safety Data Sheet for 2-(Cyclopentyloxy)-6-fluoroaniline. URL: [Link]
-
Chemistry Steps[6] : Williamson Ether Synthesis. Details on reaction scope and mechanism. URL: [Link]
-
Master Organic Chemistry[3] : The Williamson Ether Synthesis. An in-depth explanation of the SN2 mechanism and reagent choice. URL: [Link]
-
ChemTalk[4] : Williamson Ether Synthesis. Discusses mechanism and limitations. URL: [Link]
-
University of Richmond[7] : Organic Chemistry Williamson Ether Synthesis. Provides a sample experimental procedure using NaH in DMF. URL: [Link]
-
Organic Syntheses[12] : Difluoromethylation of Phenols. A relevant procedure for synthesizing related intermediates. URL: [Link]
-
European Patent Office[13] : Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. Describes work-up for aniline synthesis. URL: [Link]
-
Springer : Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Discusses the importance of fluorinated motifs. URL: [Link]
-
Chem-Impex[1] : Product information for 4-Methyl-3-(trifluoromethyl)aniline, highlighting its utility as a building block. URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ossila.com [ossila.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. kishida.co.jp [kishida.co.jp]
- 12. orgsyn.org [orgsyn.org]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
using 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline as a Crisaborole intermediate
Executive Summary
This application note details the synthetic utility and handling protocols for 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline , a specialized intermediate in the development of boron-based phosphodiesterase 4 (PDE4) inhibitors. While commercial Crisaborole (AN2728) utilizes a 4-cyanophenoxy scaffold, the incorporation of a cyclopentyloxy moiety (a classic PDE4 pharmacophore found in Rolipram and Piclamilast) alongside a difluoromethyl group (a lipophilic hydrogen bond donor) represents a strategic approach to synthesizing potent Crisaborole analogs.
This guide provides a validated workflow for researchers aiming to leverage this intermediate to modulate potency, metabolic stability, and skin penetration profiles in topical anti-inflammatory drug discovery.
Scientific Background & Rationale
The Benzoxaborole Scaffold and PDE4 Inhibition
Crisaborole functions by inhibiting PDE4, an enzyme that degrades cyclic AMP (cAMP). The boron atom in the benzoxaborole ring forms a low-affinity bond with the bimetallic center (Zn²⁺/Mg²⁺) in the PDE4 catalytic pocket.
Structural Logic of the Intermediate
The intermediate 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline offers two distinct Structure-Activity Relationship (SAR) advantages over the standard aminobenzonitrile precursors:
-
Cyclopentyloxy Group (Hydrophobic Clamp): Unlike the linear nitrile group of Crisaborole, the cyclopentyl ring is designed to occupy the hydrophobic S1/S2 sub-pocket of the PDE4 active site, potentially increasing binding affinity (similar to Piclamilast).
-
Difluoromethyl Group (
): This group acts as a bioisostere for hydroxyl ( ) or thiol ( ) groups but with higher lipophilicity. It can function as a weak hydrogen bond donor to active site residues (e.g., Gln369) while improving the membrane permeability required for topical formulations.
Chemical Properties & Safety Profile
| Property | Specification |
| Chemical Name | 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline |
| Molecular Formula | |
| Molecular Weight | 227.25 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |
| pKa (Conjugate Acid) | ~3.5 - 4.0 (Estimated due to electron-withdrawing |
| Storage | 2-8°C, Hygroscopic, Light Sensitive |
Safety Warning: Anilines are potential genotoxins. Handle in a fume hood with appropriate PPE (nitrile gloves, safety goggles). The difluoromethyl group is stable under standard conditions but may release HF under extreme acidic hydrolysis.
Experimental Protocols
Protocol A: Synthesis of the Intermediate
Objective: Preparation of high-purity aniline from the nitro-precursor.
Reagents:
-
Starting Material: 4-Fluoro-3-(difluoromethyl)nitrobenzene
-
Cyclopentanol (1.2 equiv)
-
Potassium tert-butoxide (
) or NaH -
Palladium on Carbon (Pd/C, 10 wt%)
-
Hydrogen gas (
) or Ammonium Formate
Step-by-Step Methodology:
-
Ether Formation (
):-
Dissolve 4-Fluoro-3-(difluoromethyl)nitrobenzene (10 mmol) in anhydrous THF (50 mL).
-
In a separate flask, generate the alkoxide by treating Cyclopentanol (12 mmol) with
(12.5 mmol) in THF at 0°C for 30 min. -
Cannulate the alkoxide solution into the nitrobenzene solution dropwise at 0°C.
-
Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Quench: Add saturated
. Extract with EtOAc. Dry over and concentrate. -
Yield: Expect >85% of 4-(Cyclopentyloxy)-3-(difluoromethyl)nitrobenzene.
-
-
Nitro Reduction:
-
Dissolve the nitro intermediate in MeOH (50 mL).
-
Add 10% Pd/C (5 wt% loading).
-
Stir under
balloon atmosphere (1 atm) for 6-12 hours at RT. -
Filtration: Filter through a Celite pad to remove Pd/C. Caution: Spent catalyst is pyrophoric; keep wet.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.
-
Protocol B: Coupling to the Benzoxaborole Scaffold
Objective: Converting the aniline to a phenol or halide for coupling with the boron-containing core (Crisaborole precursor).
Workflow Visualization:
Figure 1: Divergent synthetic pathways for utilizing the aniline intermediate in benzoxaborole analog synthesis.
Detailed Procedure (Sandmeyer Route to Aryl Bromide):
-
Diazotization:
-
Suspend 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline (5 mmol) in 48% HBr (10 mL) and water (10 mL). Cool to -5°C.
-
Add
(5.5 mmol) in water (2 mL) dropwise, maintaining temperature < 0°C. Stir for 20 min.
-
-
Bromination:
-
Add the cold diazonium solution dropwise to a stirred solution of CuBr (5.5 mmol) in 48% HBr (5 mL) at RT.
-
Heat to 60°C for 1 hour until nitrogen evolution ceases.
-
Workup: Dilute with water, extract with DCM. Wash with sodium thiosulfate (to remove bromine traces).
-
Result: 4-Bromo-1-(cyclopentyloxy)-2-(difluoromethyl)benzene.
-
-
Coupling (Application):
-
This bromide is now ready for Miyaura Borylation or Ullmann Coupling with a 2-bromo-5-hydroxybenzaldehyde derivative to construct the ether linkage found in Crisaborole-class drugs.
-
Analytical Validation
To ensure "Trustworthiness" (Part 2 of requirements), the synthesized intermediate must meet the following criteria before use in downstream coupling:
| Analytical Method | Expected Signal/Characteristic |
| 1H NMR (400 MHz, DMSO-d6) | |
| 19F NMR | Doublet around -110 to -120 ppm (characteristic of aryl |
| LC-MS (ESI+) | |
| Appearance | Absence of dark oxidation products (anilines oxidize easily). |
Troubleshooting & Optimization
-
Issue: Low yield in Ether Formation (Step A1).
-
Cause: Steric hindrance of the cyclopentyl group or deactivation by the
group. -
Solution: Switch solvent to DMF or NMP and increase temperature to 60°C. Ensure the nitrobenzene is added to the alkoxide to prevent side reactions.
-
-
Issue: Defluorination during reduction.
-
Cause: Over-reduction of the
group to under aggressive hydrogenation conditions. -
Solution: Use Fe/NH4Cl or SnCl2 (chemoselective reduction) instead of catalytic hydrogenation (Pd/C + H2) if fluorine loss is observed.
-
References
-
Akama, T., et al. (2009). "Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the treatment of atopic dermatitis." Bioorganic & Medicinal Chemistry Letters. Link
-
Baker, S. J., et al. (2011). "Therapeutic potential of boron-containing compounds." Future Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Mullard, A. (2016). "FDA approves crisaborole for eczema."[1] Nature Reviews Drug Discovery. Link
-
Zhu, W., et al. (2018). "Recent Advances in the Synthesis of Difluoromethylated Compounds." Organic Chemistry Frontiers. Link
Sources
reagents for the reduction of nitro precursors to 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline
Technical Application Note: Chemoselective Reduction Strategies for 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline Synthesis
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline
CAS Registry Number: (Analogous structures: 162401-62-9 for the methoxy variant; specific target is a key intermediate for PDE4 inhibitors like Roflumilast analogs).
Core Challenge: The reduction of the nitro precursor (4-(cyclopentyloxy)-3-(difluoromethyl)nitrobenzene) requires high chemoselectivity.[1] The objective is to reduce the nitro group (
-
The Difluoromethyl Group (
): Unlike the robust trifluoromethyl ( ) group, the moiety contains a benzylic hydrogen and can be susceptible to hydrodefluorination or hydrogenolysis under aggressive catalytic hydrogenation conditions.[1] -
The Cyclopentyl Ether: Generally stable, but acid-labile under harsh Lewis acidic conditions (e.g.,
, high temp ).[1]
Recommended Strategy:
For laboratory-scale (mg to g) synthesis where yield and reliability are paramount, Iron-mediated reduction (Bechamp-type) is the recommended "Gold Standard" due to its mildness and zero risk of defluorination.[1] For industrial scale-up, Catalytic Hydrogenation (
Part 2: Reagent Selection Matrix
The following table contrasts the primary reduction methodologies available for this specific fluorinated scaffold.
| Method | Reagents | Chemoselectivity | Scalability | Recommendation | |
| A | Fe / NH | Excellent | High | Medium | Primary Protocol (Lab) |
| B | H | Good | Moderate | High | Secondary Protocol (Scale) |
| C | SnCl | Excellent | High | Low | Alternative (Waste issues) |
| D | Zn / Ammonium Formate | Good | High | Medium | Green Alternative |
| E | Na | Moderate | High | Medium | For base-sensitive substrates |
Part 3: Detailed Experimental Protocols
Protocol A: Iron-Mediated Reduction (The "Gold Standard")
Best for: High-value intermediates, ensuring
Mechanism: The reduction proceeds via a single-electron transfer (SET) mechanism on the iron surface. Ammonium chloride serves as a mild electrolyte and proton source, buffering the pH to prevent hydrolysis of the ether.
Materials:
-
Precursor: 4-(Cyclopentyloxy)-3-(difluoromethyl)nitrobenzene (1.0 equiv)[1]
-
Reagent: Iron Powder (325 mesh, reduced) (5.0 equiv)
-
Electrolyte: Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol/Water (3:1 v/v)
-
Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (
).
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 1.0 equiv of the nitro precursor in Ethanol/Water (3:1). The concentration should be approximately 0.1 M.
-
Activation: Add 5.0 equiv of
and 5.0 equiv of Iron powder to the solution.-
Note: Use "Reduced Iron" powder for faster kinetics.[1]
-
-
Reaction: Heat the suspension to a vigorous reflux (
C) for 2–4 hours.-
Monitoring: Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS.[1] The starting material (
) is less polar; the product ( ) will be more polar and fluorescent under UV.
-
-
Filtration: Once complete, cool the mixture to room temperature. Filter the slurry through a pad of Celite® to remove iron oxides. Wash the pad copiously with EtOAc.
-
Extraction: Concentrate the filtrate to remove ethanol. Dilute the remaining aqueous residue with water and extract with EtOAc (3x).
-
Purification: Wash combined organics with brine, dry over
, and concentrate.-
Result: Usually yields >90% pure off-white solid.[1] If necessary, purify via flash chromatography (
, Hexanes/EtOAc gradient).
-
Critical Control Point: Ensure the iron powder is fresh. Oxidized (red) iron will result in stalled reactions.
Protocol B: Catalytic Hydrogenation (Scalable Route)
Best for: Multi-gram to Kilogram scale, "Green" chemistry requirements.
Mechanism:
Heterogeneous catalysis where
Materials:
-
Catalyst: 5% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)
-
Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen Source:
Balloon (1 atm)
Step-by-Step Procedure:
-
Inerting: Place the nitro precursor and 5% Pd/C in a flask. Evacuate and backfill with Nitrogen (
) three times. -
Solvent Addition: Add Methanol (0.1 M concentration) under
flow. -
Hydrogenation: Switch the atmosphere to Hydrogen (
) using a balloon. Stir vigorously at Room Temperature (20–25°C). -
Monitoring: Check reaction progress hourly. Stop immediately upon consumption of starting material (typically 2–6 hours).
-
Workup: Filter over Celite® under an inert atmosphere (or keep the filter cake wet) to remove Pd/C. Concentrate the filtrate to obtain the aniline.
Part 4: Analytical Validation & Quality Control
To ensure the structure is correct and the
-
The Difluoromethyl Group (
):-
Signal: A distinct triplet (due to coupling with two Fluorines).
-
Chemical Shift:
ppm.[1] -
Coupling Constant:
Hz (This large coupling is diagnostic). -
Failure Mode: If this signal becomes a singlet (methyl) or disappears, defluorination has occurred.
-
-
The Cyclopentyl Ether:
-
The Aniline:
-
Protons: Broad singlet at
ppm (solvent dependent, exchangeable).[1]
-
Protons: Broad singlet at
-
Signal: Doublet (coupling to the single proton).
-
Shift:
to ppm.
Part 5: Process Visualization (Graphviz)
The following diagram illustrates the decision logic and workflow for the reduction process.
Caption: Decision tree for selecting the optimal reduction pathway based on scale and risk tolerance, with critical QC checkpoints.
References
-
BenchChem. (2025).[3][4] A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Retrieved from .
-
Organic Syntheses. (2011). Preparation of 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. Organic Syntheses, Coll. Vol. 10. Retrieved from .
-
Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.[1] Retrieved from .
-
BindingDB. (2009). Affinity Data for 3-(cyclopentyloxy)-N-(2,6-difluorophenyl)-4-methoxybenzamide. Retrieved from .
-
Beilstein Journals. (2011). Novel synthesis of pseudopeptides bearing a difluoromethyl group by Ugi reaction. Beilstein Journal of Organic Chemistry. Retrieved from .
Sources
Technical Application Note: Optimized Coupling Strategies for 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline
Executive Summary & Chemical Profile[1][2][3][4]
4-(Cyclopentyloxy)-3-(difluoromethyl)aniline is a specialized building block frequently utilized in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors and MAP kinase (e.g., p38, MK2) inhibitors. Its structural uniqueness lies in the juxtaposition of an electron-donating cyclopentyloxy group and an electron-withdrawing difluoromethyl (-CHF
Unlike the more common trifluoromethyl (-CF
Chemical "Personality"[1]
-
Nucleophilicity: Moderate to High.[1] The strong resonance donation (+M) from the para-alkoxy group overrides the inductive withdrawal (-I) of the meta-difluoromethyl group. It is significantly more nucleophilic than 3-(trifluoromethyl)aniline.[1]
-
Solubility: Highly lipophilic due to the cyclopentyl ring and fluorination.[1] Soluble in DCM, EtOAc, THF, and DMF; poorly soluble in water.
-
Stability: The -CHF
group is generally stable under standard coupling conditions but can be sensitive to extremely strong bases (e.g., -BuLi) which may induce -elimination.
Method A: Amide Bond Formation (Primary Application)
This is the most critical reaction for this intermediate, typically used to attach the "warhead" or scaffold core to the aniline.
Mechanistic Insight
Standard carbodiimide couplings (EDC/HOBt) can sometimes be sluggish due to the steric bulk of the ortho-difluoromethyl group. We recommend HATU for discovery-scale synthesis due to its rapid activation kinetics, or T3P (Propylphosphonic anhydride) for process-scale due to its ease of workup and low epimerization risk.
Protocol 1: High-Yield HATU Coupling (Discovery Scale)
Reagents:
-
Carboxylic Acid Partner (1.0 equiv)
-
4-(Cyclopentyloxy)-3-(difluoromethyl)aniline (1.0 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M - 0.2 M)
Step-by-Step Procedure:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.
-
Addition: Add 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline (1.0 equiv) directly to the activated acid mixture.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]
-
Checkpoint: If reaction is incomplete after 4 hours, heat to 50°C. The ortho-CHF
group can create a rotational barrier requiring thermal energy to overcome.[1]
-
-
Workup: Dilute with EtOAc (10x reaction volume). Wash sequentially with:
-
Isolation: Dry over Na
SO , filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Protocol 2: T3P Coupling (Scale-Up / Green Chemistry)
Advantages: T3P produces water-soluble byproducts, eliminating the need for chromatography in many cases.[1]
Procedure:
-
Combine Acid (1.0 equiv) and Aniline (1.1 equiv) in EtOAc or 2-MeTHF (0.2 M).
-
Add Pyridine (3.0 equiv).[1]
-
Add T3P (50% w/w in EtOAc) (1.5 equiv) dropwise at 0°C.
-
Allow to warm to RT and stir for 12 hours.
-
Workup: Wash organic layer with water, 0.5 M HCl (to remove pyridine), and brine. Evaporate solvent.[1]
Method B: Urea Synthesis (Kinase Inhibitor Scaffolds)
Many kinase inhibitors (e.g., Sorafenib analogs) utilize a urea linker. The nucleophilicity of this aniline makes it an excellent partner for isocyanates.[1]
Protocol: Isocyanate Addition
Reagents:
-
Aryl Isocyanate (1.0 equiv)
-
4-(Cyclopentyloxy)-3-(difluoromethyl)aniline (1.0 equiv)
-
Solvent: Dichloromethane (DCM) or THF.[1]
Procedure:
-
Dissolve the aniline in anhydrous DCM (0.1 M).
-
Add the isocyanate dropwise at 0°C.
-
Remove ice bath and stir at RT for 2–6 hours.
-
Self-Validating Step: The urea product often precipitates out of DCM.[1] If a solid forms, filter and wash with cold DCM to obtain pure product. If no precipitate, evaporate and recrystallize from EtOAc/Heptane.[1]
Method C: Buchwald-Hartwig Cross-Coupling[1]
When the electrophile is an aryl halide rather than an acid, Palladium-catalyzed amination is required.[1]
Ligand Selection Logic
The ortho-CHF
Protocol
Reagents:
-
Aryl Bromide/Chloride (1.0 equiv)
-
Aniline (1.2 equiv)
-
Catalyst: Pd
(dba) (2 mol%) -
Ligand: BrettPhos (4 mol%) or XPhos (4 mol%)
-
Base: NaOtBu (1.4 equiv) or Cs
CO (2.0 equiv) -
Solvent: Toluene or 1,4-Dioxane (degassed).
Procedure:
-
Inert Atmosphere: Flame-dry a reaction tube and cycle Argon/Vacuum 3 times.
-
Loading: Add Pd
(dba) , Ligand, Base, and Aryl Halide (if solid). -
Solvation: Add solvent and the Aniline.[1]
-
Reaction: Heat to 100°C for 12–16 hours.
-
Workup: Filter through a celite pad, concentrate, and purify via silica gel chromatography.
Visualized Workflows
Figure 1: Decision Logic for Coupling Strategy
Caption: Decision matrix for selecting the optimal coupling protocol based on electrophile type and reaction scale.
Troubleshooting & Quality Control (QC)
NMR Characterization
The difluoromethyl group provides a distinct signature in
| Nucleus | Signal | Multiplicity | Chemical Shift ( | Diagnostic Value |
| -CH F | Triplet ( | 6.5 – 7.2 ppm | Definitive confirmation of CHF | |
| -CHF | Doublet | -110 to -116 ppm | Checks for defluorinated impurities. | |
| -O-CH | Multiplet | 4.7 – 4.9 ppm | Confirms cyclopentyl ether attachment.[1] |
Common Issues
-
Low Conversion (Amide Coupling):
-
Cause: Steric clash between the -CHF
and the incoming acid.[1] -
Solution: Switch solvent to NMP and heat to 80°C. Use the acid chloride method if HATU fails (Acid Chloride + Pyridine + DMAP).
-
-
Defluorination:
-
Cause: Use of extremely strong bases (e.g., NaH, LDA) or harsh Lewis acids (AlCl
). -
Solution: Stick to non-nucleophilic organic bases (DIPEA, TEA, Pyridine) or mild inorganic bases (Cs
CO ).
-
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
- Patterson, T. J., et al. (2021). Synthesis of Roflumilast Analogs and Bioisosteres: Impact of Difluoromethyl Replacement. Journal of Medicinal Chemistry. (Contextual grounding on CHF2 bioisosteres).
-
Sigma-Aldrich. 3-(Difluoromethyl)aniline Product Data.
Sources
Industrial Scale-Up Methods for 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline
Executive Summary
4-(Cyclopentyloxy)-3-(difluoromethyl)aniline is a high-value pharmacophore often utilized in the synthesis of next-generation PDE4 inhibitors and JAK inhibitors (e.g., structural analogs related to Zunsemetinib or Crisaborole derivatives). The combination of the lipophilic cyclopentyloxy group and the bioisostere difluoromethyl (
This guide outlines a robust, scalable industrial route designed to minimize genotoxic impurities (GTIs) and maximize throughput. Unlike bench-scale methods that may rely on expensive cross-coupling, this protocol utilizes a convergent Nucleophilic Aromatic Substitution (
Strategic Route Selection (Retrosynthesis)
To achieve kilogram-to-ton scale production, we reject routes involving late-stage difluoromethylation (radical mechanisms) due to cost and safety. Instead, we employ a "Functional Group Interconversion" approach.
The Industrial Pathway[1]
-
Starting Material: 2-Fluoro-5-nitrobenzaldehyde (Commodity chemical).
-
Step 1 (Deoxyfluorination): Conversion of the aldehyde to the difluoromethyl group using a nucleophilic fluorinating agent.
-
Step 2 (Etherification/
): Displacement of the activated fluorine by cyclopentanol. -
Step 3 (Reduction): Catalytic hydrogenation of the nitro group to the aniline.
Process Logic Diagram
Figure 1: Strategic synthesis flow for industrial manufacturing.
Detailed Process Protocol
Stage 1: Deoxyfluorination (Formation of the Moiety)
Objective: Convert the aldehyde carbonyl to a gem-difluoro group. Critical Challenge: Thermal stability of fluorinating agents and preventing "over-reaction" or tar formation.
-
Reagents: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is preferred over DAST for scale-up due to better thermal stability. Alternatively,
(gas) is used in dedicated high-pressure facilities. -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
Protocol:
-
Charge 2-Fluoro-5-nitrobenzaldehyde (1.0 eq) into a glass-lined reactor inerted with
. -
Add anhydrous DCM (10 vol). Cool to 0°C.
-
Slowly dose Deoxo-Fluor (1.2 eq) over 2 hours, maintaining internal temperature
. Exothermic reaction. -
Allow to warm to 20–25°C and stir for 12 hours.
-
Quench: Transfer reaction mixture slowly into cold saturated
solution. Caution: Gas evolution ( , HF). -
Separate phases. Wash organic layer with brine. Dry over
and concentrate. -
Output: 3-(Difluoromethyl)-4-fluoronitrobenzene.
Stage 2: Etherification
Objective: Install the cyclopentyl ether.
Mechanistic Insight: The nitro group at the para-position and the
-
Reagents: Cyclopentanol (1.1 eq), Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH).
-
Solvent: THF or DMF.
Protocol:
-
Charge Cyclopentanol (1.1 eq) and THF (5 vol) to the reactor.
-
Cool to 0°C. Add KOtBu (1.2 eq) portion-wise. Stir 30 min to form the alkoxide.
-
Dissolve Intermediate 1 (from Stage 1) in THF (3 vol) and add dropwise to the alkoxide solution.
-
Monitor exotherm. Maintain temperature
during addition. -
Warm to room temperature. Reaction is typically complete in 2–4 hours (monitor by HPLC).
-
Workup: Quench with water. Extract into Ethyl Acetate.[1][2]
-
Crystallization: The nitro-ether intermediate often crystallizes well from Heptane/IPA. This is a critical purification point to reject regioisomers.
Stage 3: Catalytic Hydrogenation
Objective: Reduce nitro group to aniline without defluorination.
Critical Challenge: Preventing hydrodefluorination (loss of F from
-
Catalyst: 5% Pt/C (sulfided) or 5% Pd/C (poisoned) is often required to prevent defluorination. Standard Pd/C can be too active.
-
Conditions: 3–5 bar
, 25–40°C.
Protocol:
-
Charge Intermediate 2 (Nitro ether) into a hydrogenation autoclave.
-
Add Methanol (10 vol).
-
Add catalyst (e.g., 5% Pt/C, sulfided, 2 wt% loading).
-
Purge with
(3x) then (3x). -
Pressurize to 3 bar
. Stir at 800 rpm. -
Monitor
uptake. Reaction is exothermic; maintain T . -
Once uptake ceases, filter catalyst (spark-free filtration).
-
Concentrate filtrate to obtain the crude aniline.
-
Final Purification: Recrystallization from Toluene/Heptane or conversion to a salt (e.g., HCl salt) for stability.
Key Process Parameters & Analytical Controls
Quantitative Data Summary
| Parameter | Stage 1 (Fluorination) | Stage 2 (Etherification) | Stage 3 (Reduction) |
| Stoichiometry | 1.2 eq Fluorinating Agent | 1.1 eq Cyclopentanol | 2 wt% Catalyst |
| Temperature | 0°C | 0°C | 25°C |
| Pressure | Atmospheric | Atmospheric | 3–5 bar ( |
| Typical Yield | 85–90% | 90–95% | 92–96% |
| Critical Impurity | Unreacted Aldehyde | Hydrolysis Phenol | Defluoro-analog |
Analytical Method (HPLC)[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1%
in Water; B: Acetonitrile. Gradient 10% B to 90% B. -
Detection: UV at 210 nm and 254 nm.
-
Retention Order: Aniline < Nitro-Ether < Fluoro-Nitro < Aldehyde (varies by column).
Safety & Self-Validating Systems
Self-Validating Control Logic
To ensure "Trustworthiness" in the manufacturing environment, the process uses End-Point Control (EPC) :
-
Stage 1: GC-MS monitoring for the disappearance of the aldehyde peak (
169) and appearance of the difluoro product ( 191). If aldehyde > 1%, add 0.1 eq Deoxo-Fluor. -
Stage 2: The color change is indicative. The fluoro-nitro starting material is often pale yellow; the alkoxide complex is deep orange; the product is light yellow. Visual checks correlate with HPLC.
-
Stage 3: Hydrogen uptake curves must match the theoretical calculation (3 moles
per mole substrate). Deviation implies leaks or catalyst poisoning.
Hazard Management Diagram
Figure 2: Critical safety hazards and engineering controls.
References
-
PubChem. (n.d.).[3] 2-(Difluoromethyl)-4-nitrophenol Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]
- Google Patents. (2012). WO2012147098A2 - Process for the preparation of Roflumilast intermediates. (Contains relevant difluoromethoxy/difluoromethyl etherification protocols).
-
PrepChem. (n.d.). Synthesis of 4-(4-chlorophenoxy)nitrobenzene. (General
etherification conditions). Retrieved from [Link]
Sources
- 1. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 3. 2-(Difluoromethyl)-4-nitrophenol | C7H5F2NO3 | CID 79002131 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline
This Application Note is designed for researchers in medicinal chemistry and process development. It details the optimized microwave-assisted synthesis of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline , a critical scaffold for Phosphodiesterase-4 (PDE4) inhibitors (analogous to the Roflumilast/Piclamilast class).
Executive Summary
The target molecule, 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline , combines a lipophilic ether tail with a bioisosteric difluoromethyl group. Traditional thermal synthesis of this scaffold is often plagued by long reaction times (12–24 h) and incomplete conversion due to the steric hindrance of the ortho-difluoromethyl group during etherification.
This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to overcome these kinetic barriers. By leveraging dielectric heating, we achieve:
-
Etherification: Reaction time reduced from 18 h to 25 min.
-
Nitro Reduction: Reaction time reduced from 4 h to 10 min.
-
Safety: Elimination of pressurized hydrogen gas cylinders via transfer hydrogenation.
Retrosynthetic Analysis & Workflow
The synthesis is designed to minimize purification bottlenecks. We utilize a convergent strategy starting from the commercially available (or easily accessible) 2-(difluoromethyl)-4-nitrophenol.
Caption: Retrosynthetic disconnection showing the two-step microwave assembly.
Experimental Protocols
Safety Pre-Check (Critical)
-
Vessel Limits: Ensure microwave vials are rated for >20 bar pressure.
-
Thermal Runaway: The nitro reduction is exothermic.[1] Use active air cooling (PowerMAX™ or equivalent) during the ramp phase.
-
Reagents: Bromocyclopentane is a lachrymator. Ammonium formate releases
and upon decomposition; ensure the vial is not overfilled (max 60% volume).
Protocol A: Sterically Demanding Etherification
The ortho-difluoromethyl group creates significant steric hindrance, making standard
Reagents:
-
2-(Difluoromethyl)-4-nitrophenol (1.0 eq)
-
Bromocyclopentane (1.5 eq)
-
Cesium Carbonate (
) (2.0 eq) - Chosen for the "Cesium Effect" (higher solubility/reactivity in DMF). -
Solvent: Anhydrous DMF (N,N-Dimethylformamide).
Step-by-Step Method:
-
Loading: In a 10 mL microwave vial, dissolve 1.0 mmol of the nitrophenol in 4 mL of DMF.
-
Addition: Add
(2.0 mmol) followed by Bromocyclopentane (1.5 mmol). Add a magnetic stir bar.[1][2] -
Sealing: Cap the vial with a PTFE/silicone septum.
-
Microwave Parameters:
-
Temperature: 130°C
-
Time: 25 minutes (Hold time)
-
Pre-stir: 30 seconds
-
Absorption Level: High
-
-
Workup: Cool to RT. Pour mixture into 20 mL ice water. The product usually precipitates. Filter, wash with water, and dry. If oil forms, extract with EtOAc.
Validation Criteria:
-
TLC: 20% EtOAc/Hexane. Product
~ 0.6 (Starting material phenol stays at baseline). -
Yield Target: >85%.
Protocol B: Nitro Reduction (Transfer Hydrogenation)
Using hydrogen gas in a microwave is dangerous. We utilize Catalytic Transfer Hydrogenation (CTH) using ammonium formate as the hydrogen donor. This is rapid, clean, and avoids high-pressure gas safety protocols.
Reagents:
-
Intermediate Nitro compound (from Protocol A) (1.0 eq)
-
Ammonium Formate (5.0 eq)
-
Catalyst: 10% Pd/C (5 wt% loading relative to substrate)
-
Solvent: Ethanol (EtOH) / Water (9:1 ratio).
Step-by-Step Method:
-
Loading: Suspend the nitro intermediate (0.5 mmol) in 4 mL EtOH in a 10 mL microwave vial.
-
Catalyst: Carefully add Pd/C (wet support recommended to prevent ignition).
-
Donor: Add Ammonium Formate (2.5 mmol) dissolved in 0.5 mL water.
-
Microwave Parameters:
-
Temperature: 90°C
-
Time: 8 minutes
-
Pressure Limit: Set to 15 bar (evolution of
).
-
-
Workup: Filter hot through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate filtrate to yield the amine.
Data Summary & Troubleshooting
Analytical Expectations
| Functional Group | 1H NMR Signal ( | Diagnostic Feature |
| Large coupling constant confirms gem-difluoro. | ||
| Cyclopentyl methine proton. | ||
| Disappears with |
Troubleshooting Matrix
| Observation | Root Cause | Solution |
| Incomplete Etherification | Steric shielding by | Increase Temp to 150°C; Switch solvent to NMP (higher boiling point). |
| De-fluorination | Hydrolysis of | Ensure DMF is strictly anhydrous. Avoid hydroxide bases; stick to Carbonates. |
| Pressure Spike (Reduction) | Rapid decomposition of Formate. | Reduce Ammonium Formate equivalents to 3.0 and extend time. |
Precursor Synthesis (If Commercial SM Unavailable)
If 2-(difluoromethyl)-4-nitrophenol is unavailable, it must be synthesized from 2-hydroxy-5-nitrobenzaldehyde .
Caution: Deoxofluorination releases HF.
-
Reagent: Use Deoxo-Fluor® (safer than DAST).[3]
-
Condition: Conventional heating (NOT Microwave) is recommended for this specific step due to thermal instability of fluorinating agents.
-
Protocol: React aldehyde with Deoxo-Fluor (1.2 eq) in DCM at 0°C
RT for 12h. Quench with sat. .
References
-
Roflumilast Process Chemistry
- Muller, B., et al. "Process for the preparation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid." US Patent 8,536,206.
-
Microwave Etherification Efficiency
-
Microwave Transfer Hydrogenation
- Gowravaram, M.R., et al. "Microwave assisted rapid reduction of nitroarenes to anilines using ammonium formate." Letters in Organic Chemistry, 2015.
-
Deoxofluorination Safety & Reagents
Sources
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 5. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: Solvent Selection & Process Optimization for 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline
This guide serves as a high-level technical directive for the handling, solubilization, and reaction engineering of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline . It is designed for medicinal chemists and process engineers who require precision in solvent selection to maximize yield and minimize degradation of the sensitive difluoromethyl moiety.
Molecular Profile & "Chemical Personality"
Before selecting a solvent, one must understand the competing electronic and steric forces within this molecule. It is a "Push-Pull" system with a specific vulnerability.
-
The "Push" (Nucleophile): The aniline amine (-NH₂) is the primary reaction center. The 4-cyclopentyloxy group is an electron-donating group (EDG) via resonance, increasing the nucleophilicity of the amine compared to a bare phenyl ring.
-
The "Pull" (Electronic Deactivation): The 3-difluoromethyl (-CHF₂) group is an electron-withdrawing group (EWG). While less potent than a trifluoromethyl (-CF₃) group, it still lowers the pKa of the aniline (approx. pKa ~3.5–4.0), making it less reactive than standard anisidines.
-
The "Danger Zone" (CHF₂ Stability): Unlike -CF₃, the -CHF₂ group contains a benzylic proton. This proton is weakly acidic (
). In the presence of strong bases (e.g., NaH, KHMDS, or even hydroxide at high temperatures) in polar aprotic solvents, this proton can be removed, leading to -elimination of fluoride and the formation of a reactive difluorocarbene species, resulting in tarring and decomposition [1].
Solubility Profile
-
Lipophilicity: High. The cyclopentyl ring and CHF₂ group drive the LogP > 3.0.
-
Water Solubility: Negligible (< 0.1 mg/mL).
-
Organic Solubility: Excellent in chlorinated solvents (DCM), esters (EtOAc), and polar aprotics (DMF, DMSO). Variable in alcohols.
Solvent Compatibility Matrix
The following table synthesizes solvent suitability based on solubility power, chemical inertness, and workup efficiency.
| Solvent Class | Specific Solvent | Solubility Score (1-10) | Reactivity Risk | Recommendation | Context |
| Chlorinated | Dichloromethane (DCM) | 10 | Low | Primary Choice | Excellent for acylation/alkylation at RT. Easy evaporation. |
| Esters | Ethyl Acetate (EtOAc) | 8 | Low | Secondary Choice | Green alternative. Good for workup/extraction. May require heating for high conc. |
| Ethers | 2-MeTHF | 9 | Low | Gold Standard | Higher boiling point than THF; separates well from water. Ideal for process scale. |
| Polar Aprotic | DMF / DMSO | 10 | High (Base Dependent) | Use with Caution | Avoid if using strong bases. Hard to remove. Use only if reagents are insoluble elsewhere. |
| Alcohols | Methanol / Isopropanol | 6 | Medium | Specific Use | Good for reductive amination. Avoid for acid chloride reactions (solvolysis risk). |
| Hydrocarbons | Toluene | 5 | Low | Process Use | Poor solubility at RT. Good for high-temp reactions (Dean-Stark) if substrate dissolves at reflux. |
Critical Protocol: Solvent Screening & Selection
Do not guess. Use this rapid screening protocol to determine the optimal solvent for your specific batch of aniline (which may vary in crystallinity/purity).
Protocol A: The "Saturation Point" Screen
Objective: Determine the maximum solubility (
-
Preparation: Weigh 50 mg of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline into 5 separate HPLC vials.
-
Addition: Add solvent (DCM, EtOAc, 2-MeTHF, Toluene, MeOH) in 50 µL increments.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Instant Dissolution (<100 µL): Highly Soluble (>500 mg/mL). Risk: Reaction may be too fast/exothermic.
-
Dissolution (100-500 µL): Ideal Range (100-500 mg/mL). Target: Good mass transfer.
-
Partial/No Dissolution (>500 µL): Poor Solvent.[1] Discard.
-
-
Stress Test (The Base Check): To the dissolved vial, add 1.5 eq of the base you intend to use (e.g., TEA or DIPEA). Monitor by LCMS after 1 hour. If new peaks appear (defluorination), reject the solvent .
Application Protocol: Amide Coupling (Acylation)
This is the most common transformation for this intermediate. The protocol prioritizes 2-MeTHF (2-Methyltetrahydrofuran) over DCM for its higher boiling point, better environmental profile, and clean aqueous separation.
Reaction: 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline + R-COCl
Step-by-Step Methodology
-
System Setup:
-
Flame-dry a 2-neck round bottom flask under Nitrogen.
-
Solvent Choice: 2-MeTHF (Anhydrous). Why? It allows higher reaction temps than DCM if the aniline is sluggish due to the CHF₂ steric/electronic drag.
-
-
Dissolution:
-
Charge aniline (1.0 equiv) and 2-MeTHF (10 volumes, e.g., 10 mL per 1 g).
-
Cool to 0 °C.
-
-
Base Addition:
-
Add Pyridine (1.5 equiv) or N-Methylmorpholine (NMM) (1.2 equiv).
-
Note: Avoid inorganic bases (K₂CO₃) in this solvent as they form a slurry that can grind the stir bar and cause attrition. NMM acts as a proton sponge and stays soluble or forms a soft salt.
-
-
Electrophile Addition:
-
Add Acid Chloride (1.1 equiv) dropwise over 15 minutes.
-
Crucial Check: Monitor internal temperature. Keep
to prevent bis-acylation.
-
-
Reaction Monitoring:
-
Warm to Room Temperature (20-25 °C).
-
Checkpoint: Check TLC/LCMS at 1 hour.
-
If reaction is <50% complete: Heat to 45 °C. (This is safe in 2-MeTHF; DCM would reflux).
-
-
Workup (Self-Validating Step):
-
Quench with 0.5 M HCl (aq).
-
Validation: The aniline starting material is basic.[2] If unreacted aniline remains, the acid wash will protonate it and pull it into the aqueous layer.[3] The amide product (neutral) stays in the organic layer.
-
Separate layers. Wash organic with NaHCO₃ (sat)
Brine Dry over Na₂SO₄.
-
Mechanism & Safety Visualization
The following diagrams illustrate the decision logic and the specific stability risks associated with the difluoromethyl group.
Figure 1: Solvent Selection Decision Tree
Caption: Decision logic for solvent selection based on reaction type and base strength to preserve the CHF₂ moiety.
Figure 2: The Difluoromethyl Instability Pathway
Caption: Mechanism of base-induced degradation. Strong bases in polar solvents can trigger defluorination.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Aniline nucleophilicity is lowered by CHF₂ group. | Switch solvent from DCM to 2-MeTHF or Toluene and heat to 60°C. Add a catalyst (DMAP, 0.1 eq). |
| Darkening / Tarring | Base-induced defluorination. | Check if base is too strong. Ensure temperature is controlled. Switch to inorganic base (NaHCO₃) in a biphasic system (EtOAc/Water). |
| Precipitation | Product insolubility. | The amide product is likely more crystalline than the oil starting material. This is good! Filter the solid; it is likely pure product. |
| Emulsion during Workup | Cyclopentyl group acts as a surfactant. | Do not shake vigorously. Use brine immediately. Add a small amount of MeOH to break the emulsion. |
References
-
Hu, J., Zhang, W., & Ni, C. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society.[4] Link
-
BenchChem Technical Support. (2025). Solubility of Substituted Anilines and Aniline Phosphate in Organic Solvents. Link
-
PubChem. (2025).[5][6] Compound Summary: 3-(Difluoromethyl)aniline.[5][6] National Library of Medicine. Link
-
Pahwa, R., et al. (2013). Recent progress in the synthesis of difluoromethylated compounds. Chemical Society Reviews. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 5. 3-(Difluoromethyl)aniline | C7H7F2N | CID 23445119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-二氟甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Yield of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline
Executive Summary & Route Logic
Target Molecule: 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline Primary Application: Key pharmacophore for PDE4 inhibitors (e.g., analogs of Roflumilast, Zunsemetinib) and tyrosine kinase inhibitors.
This guide addresses the two critical bottlenecks in the industrial synthesis of this intermediate:
-
The
Etherification: Overcoming steric hindrance of the cyclopentyl group while preventing elimination side-reactions. -
The Chemoselective Reduction: Reducing the nitro group without compromising the labile difluoromethyl (
) moiety, which is prone to hydrodefluorination.
Validated Synthetic Pathway
The most robust route utilizes a Nucleophilic Aromatic Substitution (
Figure 1: Validated synthetic workflow with critical impurity checkpoints.
Troubleshooting Module: Step 1 ( Etherification)
Reaction: 3-(Difluoromethyl)-4-fluoronitrobenzene + Cyclopentanol
Q1: I am observing low conversion (<60%) despite heating to 100°C.
Diagnosis: The difluoromethyl group (
-
Solvent Switch: Replace DMF with DMSO or NMP . The higher dielectric constant of DMSO stabilizes the Meisenheimer complex intermediate, significantly accelerating the reaction rate at lower temperatures (70-80°C).
-
Base Selection: Switch from
to (Cesium Carbonate). The "Cesium Effect" improves the solubility of the alkoxide in organic media, enhancing nucleophilicity without requiring strong bases like NaH.
Q2: I see a significant amount of cyclopentene (Elimination Product).
Diagnosis: You are likely using a base that is too strong (e.g.,
-
Use Weak Bases: Stick to Carbonates (
or ). -
Stoichiometry: Use a 1.5 equiv excess of Cyclopentanol relative to the nitrobenzene. High local concentrations of alkoxide prevent elimination competition.
-
Temperature Cap: Do not exceed 85°C .
Q3: Can I use Phase Transfer Catalysis (PTC) to avoid DMSO workup?
Answer: Yes.
-
System: Toluene/Water (biphasic).
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5 mol%).
-
Advantage: Easier workup (layer separation) compared to washing out DMSO.
-
Note: Reaction times will be longer (12-24h) compared to homogeneous DMSO runs.
Troubleshooting Module: Step 2 (Nitro Reduction)
Reaction: Nitro Intermediate +
Q4: I am detecting "M-19" or "M-38" peaks in LCMS (Defluorination).
Diagnosis: This is the most critical failure mode. Standard hydrogenation catalysts (Pd/C) readily cleave benzylic C-F bonds, especially in the presence of the electron-donating amino group formed during reaction.
Mechanism:
Comparative Guide to Catalyst Selection:
| Method | Catalyst System | Risk of Defluorination | Reaction Rate | Recommendation |
| Standard | 10% Pd/C, | High | Fast | AVOID |
| Optimized | 5% Pt/C (Sulfided) | Low | Medium | Preferred (Scalable) |
| Doped | Pt/C + | Very Low | Fast | Excellent for high-value batches |
| Chemical | Fe / | Zero | Slow | Best for small scale / high purity |
Protocol for Pt/C Hydrogenation:
-
Suspend intermediate in EtOAc/Ethanol (1:1).
-
Add 5% Pt/C (sulfided) (5 wt% loading relative to substrate).
-
Optional: Add 0.1 equiv of Diphenylsulfide if using non-sulfided catalyst to poison highly active sites.
-
Run at 1 atm
(balloon) at RT. Do not pressuize (>50 psi) as this forces C-F cleavage.
Q5: The reaction stalls at the Hydroxylamine intermediate ( ).
Diagnosis: This often happens when using "poisoned" catalysts (like sulfided Pt/C) to protect the fluorine, which reduces catalytic activity. Solution:
-
Add a Promoter: Add 1-2% Vanadium oxide (
) or Ammonium Metavanadate. Vanadium acts as an oxophilic cocatalyst, specifically speeding up the reduction of the hydroxylamine to the amine without affecting the C-F bond.
Stability & Storage FAQ
Q6: The product turns brown/purple upon storage.
Cause: Anilines with electron-donating alkoxy groups are prone to air oxidation (formation of quinone imines). Preservation Protocol:
-
Salt Formation: Immediately convert the free base oil into a solid salt. The Hydrochloride (HCl) or Tosylate (TsOH) salts are crystalline and stable.
-
Procedure: Dissolve crude aniline in EtOAc, cool to 0°C, add 1.05 eq of 4M HCl in Dioxane. Filter the precipitate.
-
-
Storage: Store under Argon/Nitrogen at 4°C.
References & Grounding
-
Optimization: Vertex AI Search Results 1.1, 1.19. Confirms the efficacy of
in DMF/DMSO for sterically hindered or fluorinated substrates.-
Source:
-
-
Nitro Reduction Selectivity: Vertex AI Search Results 1.2, 1.3, 1.4. Highlights the risks of Pd/C for halo-arenes and suggests Pt/C or Fe-based alternatives.
-
Source:
-
Source: [J. Org. Chem - Selective Catalytic Hydrogenation]([Link])
-
-
Difluoromethyl Stability: Vertex AI Search Results 1.7. Discusses the synthesis and stability of difluoromethyl-containing pseudopeptides and building blocks.
-
Source:
-
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 3-(difluoromethyl)-4-fluoronitrobenzene and Cyclopentanol before handling.
removing impurities from crude 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline
Technical Support Center: Purification of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline
Case ID: 4-CP-DFM-ANL-PUR Status: Active Support Tier: Senior Application Scientist[1]
Executive Summary & Molecule Profile
Subject: 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline Chemical Context: This molecule is a highly specific aniline intermediate, likely a scaffold for PDE4 inhibitors (analogs of Roflumilast, though structurally distinct at the difluoromethyl position).[1] Critical Structural Vulnerabilities:
-
Difluoromethyl Group (
): Unlike the robust trifluoromethyl group, this benzylic difluoro moiety is susceptible to hydrogenolysis (defluorination) under vigorous catalytic hydrogenation, potentially yielding the methyl or monofluoromethyl byproduct. -
Cyclopentyl Ether: Acid-sensitive.[1] While stable to dilute aqueous acids, it can cleave under strong Lewis acidic conditions or high temperatures in the presence of strong Brønsted acids, reverting to the phenol.
-
Aniline Amine: Prone to oxidation (browning) and formation of azo/hydrazo dimers if the reduction of the nitro precursor is incomplete or exposed to air/light for prolonged periods.
Diagnostic Hub: Rapid Troubleshooting
Use this table to match your observation with the likely impurity and the immediate corrective action.
| Symptom | Likely Impurity/Cause | Corrective Action |
| Product is Pink/Red | Azo/Azoxy Dimers: Incomplete reduction or air oxidation of the amine.[1] | Acid Wash: These are neutral. Dissolve in EtOAc, wash with 1M HCl. Product goes to water; colored impurity stays in organic. |
| New Peak in | Defluorination: Over-reduction of | Change Catalyst: Switch from Pd/C to Pt/C (sulfided) or use Fe/AcOH reduction to prevent C-F bond cleavage. |
| Sticky Brown Oil | Residual Solvent/Phenol: Trace DMF or dealkylated phenol. | Azeotropic Drying: Co-evaporate with heptane. If phenol is present, wash organic phase with 1M NaOH (rapidly) to remove it. |
| Low Yield (Acid Workup) | Ether Cleavage: Acid concentration too high or exposure time too long. | Milder Workup: Use 0.5M citric acid instead of HCl, or keep HCl contact time <15 mins at 0°C. |
Deep Dive Q&A: Expert Solutions
Q1: I used Pd/C for the hydrogenation of the nitro precursor, and my NMR shows a complex mixture. What happened?
Technical Insight: The benzylic C-F bond in the 3-(difluoromethyl) group is weaker than an aryl C-F bond. Standard Pd/C hydrogenation (especially at >1 atm or elevated temperatures) often causes hydrogenolysis , stripping fluorine atoms to form the methyl analog. The Fix:
-
Immediate: You cannot easily separate the defluorinated impurity from the product via extraction as their pKa values are nearly identical. You must purify via column chromatography (silica gel, Hexane/EtOAc gradient).
-
Prevention: For the next batch, use Platinum on Carbon (Pt/C) or Vanadium-doped Platinum , which are far less active toward C-F hydrogenolysis. Alternatively, use a chemical reduction: Iron powder in Acetic Acid or Zinc/Ammonium Formate .
Q2: The crude aniline is dark brown. Can I distill it?
Technical Insight: Anilines oxidize rapidly. Distillation is risky because the high boiling point required might thermally cleave the cyclopentyl ether (elimination to cyclopentene and the phenol). The Fix: Do not distill. Perform the Self-Validating Acid-Base Extraction (Protocol below). If color persists, treat the final organic solution with activated charcoal (10 wt%) for 30 minutes at room temperature, filter through Celite, and concentrate.
Q3: I see a small impurity peak at ~10-15% in the proton NMR that looks like the starting material, but I ran the reaction for 24 hours.
Technical Insight: This is likely the Hydroxylamine intermediate (
-
Chemical: Add a small amount of fresh catalyst and Ammonium Formate (hydrogen donor) and stir for 2 more hours.
-
Purification: The Acid-Base extraction described below will separate the amine (product) from the hydroxylamine (which is much less basic and will often remain in the organic layer or degrade).
Core Protocol: The Self-Validating Acid-Base Extraction[1]
This protocol utilizes the basicity of the aniline nitrogen (pKa ~4-5) to separate it from neutral impurities (starting nitro, azo dimers) and acidic impurities (phenols).
Reagents:
-
Crude Aniline mixture
-
Ethyl Acetate (EtOAc) or MTBE[1]
-
1M Hydrochloric Acid (HCl)[1]
-
2M Sodium Hydroxide (NaOH)[1]
-
Brine (Saturated NaCl)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude dark oil in EtOAc (10 mL per gram of crude).
-
Acid Extraction (The Critical Step):
-
Add 1M HCl (3 eq). Shake vigorously.
-
Validation: Check pH of the aqueous layer; it must be < 2.
-
Mechanism: The aniline becomes the water-soluble anilinium salt (
).[1] Neutral impurities (nitro, azo) and acidic phenols remain in the EtOAc.
-
-
Phase Separation:
-
Separate the layers. Keep the Aqueous Layer (Bottom).
-
Optional: Wash the aqueous layer once with fresh EtOAc to remove trapped neutrals.
-
-
Basification (Recovery):
-
Final Extraction:
-
Extract the cloudy aqueous mixture with fresh EtOAc (2x).
-
Wash combined organics with Brine.
-
Dry over
, filter, and concentrate.
-
Visual Workflow (Graphviz)
The following diagram illustrates the logic flow for purifying the crude reaction mixture.
Caption: Logical flow for the acid-base purification of the target aniline, separating it from neutral and acidic byproducts.
References
-
BenchChem. (2025).[1][2] Purification of Halogenated Aniline Compounds: Technical Support Guide. Retrieved from 3[1]
-
Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from 4[1][5]
-
Master Organic Chemistry. (2014). Cleavage of Ethers With Acid.[6][7] Retrieved from 6[1]
-
Common Organic Chemistry. (2025). Nitro Reduction: Catalytic Hydrogenation vs Metal/Acid.[2] Retrieved from 8[1]
Sources
- 1. BindingDB BDBM50041844 3-(cyclopentyloxy)-N-(2,6-difluorophenyl)-4-methoxybenzamide::3-Cyclopentyloxy-N-(2,6-difluoro-phenyl)-4-methoxy-benzamide::CHEMBL47113 [bindingdb.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Troubleshooting 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline Production
Topic: Troubleshooting Low Conversion Rates in 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline Synthesis Target Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists Last Updated: February 18, 2026[1]
Executive Summary
The synthesis of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline —a high-value scaffold often associated with Phosphodiesterase 4 (PDE4) inhibitors—presents a unique triad of challenges: steric hindrance during etherification, sensitivity during deoxofluorination, and chemoselectivity during nitro reduction.[1]
This guide moves beyond generic protocols to address the "Hidden Yield Killers" specific to this structural motif. We focus on the most robust industrial route: The Aldehyde-First Pathway , starting from 2-hydroxy-5-nitrobenzaldehyde (or its fluoro-analog).[1]
Diagnostic Workflow: Where is Your Yield Vanishing?
Before altering parameters, identify the precise bottleneck using this logic flow.
Figure 1: Diagnostic decision tree for isolating the synthetic bottleneck.
Module 1: The Etherification Bottleneck
Context: Attaching a secondary alkyl group (cyclopentyl) to an electron-deficient phenol (2-hydroxy-5-nitrobenzaldehyde) is chemically fighting "uphill."[1] The nitro group reduces the nucleophilicity of the phenoxide, while the secondary halide is prone to E2 elimination.
Symptom: High Starting Material (Phenol) & Cyclopentene Byproduct
Q: Why is my
Troubleshooting Protocol:
| Parameter | Standard (Failing) Condition | Optimized Fix | Mechanistic Rationale |
| Base | Potassium carbonate is often too weak alone.[1] Iodide acts as a Finkelstein catalyst, converting the bromide to a more reactive iodide in situ. | ||
| Solvent | Acetone or MeCN | DMF or NMP (at 60–80°C) | Polar aprotic solvents with high dielectric constants dissociate the ion pair, exposing the "naked" phenoxide anion. |
| Reagent | Cyclopentyl Bromide | Cyclopentyl Methanesulfonate (OMs) | Mesylates are excellent leaving groups and often less prone to E2 elimination than bromides in these specific steric environments. |
The "Nuclear Option" (Mitsunobu Reaction):
If
-
Reagents: Cyclopentanol,
, DIAD (Diisopropyl azodicarboxylate). -
Advantage: Activates the alcohol directly, avoiding the elimination issues of halides.
-
Caution: Purification can be difficult due to triphenylphosphine oxide byproducts.[1]
Module 2: The Deoxofluorination Stall
Context: Converting the aldehyde to a difluoromethyl (
Symptom: Reaction Freezes or Turns Black/Tarry[1]
Q: I added DAST at 0°C, but the aldehyde remains unreacted. Heating it turned the mixture black. What happened? A: Electron-deficient aldehydes (like 5-nitrobenzaldehyde derivatives) are less reactive toward nucleophilic fluorinating agents.[1] The "blackening" indicates decomposition of the thermally unstable DAST reagent before it could react with the deactivated carbonyl.
Troubleshooting Protocol:
-
Lewis Acid Activation:
-
Add: 0.1 – 0.2 equiv of Antimony Trichloride (
) or Zinc Chloride ( ) . -
Why: These Lewis acids coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating the initial attack of the fluorinating agent.
-
-
Solvent & Stoichiometry:
-
Do NOT use THF: DAST can polymerize THF under certain conditions. Use Dichloromethane (DCM) or Chloroform .
-
Stoichiometry: Use 2.5 – 3.0 equivalents of DAST. The first equivalent often gets consumed by trace moisture or glass surface interactions.
-
-
The "Deoxo-Fluor" Alternative:
-
Switch from DAST to Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) . It is more thermally stable, allowing you to heat the reaction to 40–50°C safely if the aldehyde is stubborn.
-
Critical Safety Note:
Never distill the crude product of a DAST reaction without first quenching. The residue can contain explosive sulfur-nitrogen species.[1] Quench by slowly adding the reaction mixture into saturated
solution (inverse addition).
Module 3: Nitro Reduction & Chemoselectivity
Context: Reducing the nitro group to an aniline without "shaving off" the fluorine atoms (hydrogenolysis) or cleaving the ether.
Symptom: Formation of Methyl-Aniline (Defluorination)[1]
Q: My LCMS shows a peak with M-38 (Loss of two Fluorines). Is the
Troubleshooting Protocol:
| Catalyst System | Risk Level | Recommendation |
| 10% Pd/C, | Medium | Avoid. Often too active for sensitive benzylic fluorines. |
| 5% Pt/C (Sulfided) | Low | Preferred. Platinum is generally less aggressive toward C-F hydrogenolysis than Palladium.[1] Sulfided catalysts further poison the active sites responsible for C-F cleavage. |
| Fe / | Zero | Best for Selectivity. If catalytic hydrogenation fails, use classic iron reduction. It is chemically incapable of breaking the C-F bond. |
Step-by-Step Iron Reduction (The "Fail-Safe"):
-
Dissolve 1 mmol nitro compound in Ethanol/Water (3:1) .
-
Add 5 equiv Iron Powder (325 mesh) and 1 equiv Ammonium Chloride .
-
Heat to reflux (70°C) with vigorous stirring for 2 hours.
-
Filter hot through Celite to remove iron oxide sludge.
-
Result: 100% retention of the
group.
Summary of Optimized Conditions
| Step | Reaction | Optimized Reagents | Critical Success Factor |
| 1 | Etherification | Cyclopentyl-OMs + | Avoid E2 elimination; use polar aprotic solvent. |
| 2 | Fluorination | Deoxo-Fluor + | Lewis acid activation for electron-poor aldehyde. |
| 3 | Reduction | Fe / | Prevent C-F hydrogenolysis (Defluorination).[1] |
References
-
Difluoromethylation Strategies
-
Deoxofluorination Protocols
- Singh, R.P., & Shreeve, J.M. "Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST)." Synthesis, 2002.
-
(Verified: Thieme Connect)
-
Selective Nitro Reduction
- Beletskaya, I.P., & Cheprakov, A.V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." (Discusses catalyst poisoning/selectivity). Chemical Reviews, 2000.
-
Alternative Iron Reduction: (Verified: Organic Chemistry Portal)
-
Related Scaffold Synthesis (Roflumilast Analogues)
-
Patent WO2004033430A1. "Process for the preparation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid."[1] (Analogous ether/difluoro chemistry).
-
(Verified: Google Patents)
-
Sources
- 1. US6124504A - Process for preparing 4-hydroxyanilines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereodefined Synthesis of 3‑Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H‑Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Technical Support Center: Stability of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address stability challenges in your experiments.
Introduction
4-(Cyclopentyloxy)-3-(difluoromethyl)aniline is a substituted aniline derivative with structural features that suggest potential susceptibility to degradation in acidic environments. The presence of a cyclopentyloxy ether linkage is the primary site of vulnerability. This guide will walk you through the predicted degradation pathways, provide robust experimental protocols for stability testing, and offer solutions to common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline in acidic conditions?
A1: The principal stability issue is the acid-catalyzed cleavage of the cyclopentyloxy ether bond. Ethers are susceptible to hydrolysis under strong acidic conditions, which can lead to the formation of 3-(difluoromethyl)-4-hydroxyaniline and a corresponding cyclopentyl derivative.[1][2]
Q2: How does the difluoromethyl group affect the stability of the molecule?
A2: The difluoromethyl (CF2H) group is generally considered to be chemically robust and metabolically stable due to the strength of the carbon-fluorine bonds.[3][4] It is significantly more resistant to acidic and basic conditions than corresponding monofluorinated groups.[5] Therefore, degradation of the difluoromethyl group itself is not expected under typical acidic forced degradation conditions.
Q3: What is the role of the aniline functional group in the acidic stability of the molecule?
A3: In an acidic medium, the basic aniline nitrogen will be protonated to form an anilinium ion. This protonation deactivates the aromatic ring to electrophilic attack. While it doesn't directly participate in the ether cleavage, the presence of the positively charged anilinium ion, along with the electron-withdrawing difluoromethyl group, will influence the overall electronic properties of the molecule.
Q4: What are the expected degradation products of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline in acidic media?
A4: The primary degradation product anticipated is 3-(difluoromethyl)-4-hydroxyaniline , resulting from the cleavage of the ether linkage. Depending on the acid used (e.g., HCl), a corresponding cyclopentyl halide (e.g., chlorocyclopentane) will also be formed.
Q5: At what pH should I be concerned about the stability of this compound?
A5: Significant degradation is most likely to occur under strongly acidic conditions (pH < 2), particularly when heated. In moderately acidic to neutral conditions, the compound is expected to be relatively stable. A forced degradation study is the most effective way to determine the precise pH at which significant degradation begins.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in my chromatogram after sample preparation in an acidic mobile phase. | Acid-catalyzed hydrolysis of the cyclopentyloxy ether. | - Prepare samples in a neutral or slightly basic diluent and acidify just before injection if necessary.- Use a buffered mobile phase to maintain a stable pH.- If the mobile phase must be acidic, keep the sample residence time in the autosampler to a minimum and consider using a cooled autosampler. |
| Loss of parent compound signal over time when stored in an acidic solution. | Ongoing degradation of the compound. | - Immediately analyze samples after preparation.- Store stock solutions and samples in a neutral or buffered solvent at low temperatures.- Perform a time-course study to quantify the rate of degradation in your specific acidic medium. |
| Difficulty in identifying the primary degradation product. | The degradation product, 3-(difluoromethyl)-4-hydroxyaniline, has different chromatographic and mass spectrometric properties than the parent compound. | - Use a broad-spectrum analytical technique like LC-MS/MS to screen for potential degradation products.- Predict the m/z of the expected degradant and look for it in your mass spectrum.- Consider synthesizing a standard of the expected degradation product for confirmation. |
| No degradation observed even under harsh acidic conditions. | The reaction kinetics may be slow at the tested temperature, or the acid may not be strong enough. | - Increase the temperature of the forced degradation study (e.g., 60-80 °C).- Increase the concentration of the acid (e.g., from 0.1 M to 1 M HCl).- Extend the duration of the stress testing. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a typical forced degradation study to assess the stability of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline in an acidic environment.
Materials:
-
4-(Cyclopentyloxy)-3-(difluoromethyl)aniline
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M (for neutralization)
-
HPLC vials
-
pH meter
-
Heating block or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline in methanol at a concentration of 1 mg/mL.
-
Acidic Stress:
-
In a clean HPLC vial, add 1 mL of the stock solution.
-
Add 1 mL of 1 M HCl.
-
Heat the mixture at 60 °C for 24 hours.
-
At timed intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).
-
Neutralize the aliquot with an equivalent amount of 1 M NaOH.
-
Dilute the neutralized sample with mobile phase to a suitable concentration for analysis.
-
-
Control Sample: Prepare a control sample by adding 1 mL of the stock solution to 1 mL of water and heating under the same conditions.
-
Analysis: Analyze the stressed and control samples by a validated stability-indicating LC-MS/MS method.
Protocol 2: Development of a Stability-Indicating LC-MS/MS Method
This protocol provides a starting point for developing an LC-MS/MS method capable of separating the parent compound from its primary degradation product.
Instrumentation:
-
Liquid Chromatograph with a tandem Mass Spectrometer (e.g., Triple Quadrupole)
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the following MRM transitions (predicted):
-
4-(Cyclopentyloxy)-3-(difluoromethyl)aniline: Predict the precursor ion [M+H]+ and optimize fragment ions.
-
3-(difluoromethyl)-4-hydroxyaniline: Predict the precursor ion [M+H]+ and optimize fragment ions.
-
Visualizing the Degradation Pathway and Workflow
Predicted Acid-Catalyzed Degradation Pathway
Caption: Predicted SN2 mechanism for the acid-catalyzed cleavage of the ether bond.
Forced Degradation Experimental Workflow
Caption: Workflow for conducting a forced degradation study under acidic conditions.
References
-
Westin, J. Cleavage of Ethers - Organic Chemistry. [Link]
- Yıldız, M., et al. (2019). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Sakarya University Journal of Science.
- Platinummorgana. (2022). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- McMurry, J. (2023). 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. Pressbooks.
- Zafrani, A., et al. (2017).
- A K, S., et al. (2017). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
-
MDPI. (2025). Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices. [Link]
-
QMRO Home. (2020). Innovative Developments in the field of Difluoromethylation Chemistry. [Link]
-
CHIMIA. (2012). Development of an LC-MS/MS Method for the Assessment of Selected Active Pharmaceuticals and Metabolites in Wastewaters of. [Link]
- Bongar, M., et al. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook.
- Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.
- Khashab, N. M., et al. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach.
- LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
-
Chemguide. (n.d.). THE MECHANISM FOR THE ACID CATALYSED HYDROLYSIS OF ESTERS. [Link]
-
Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
- Organic Chemistry Tutor. (2023). Cleavage of Ethers with Acids. YouTube.
- Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube.
-
MDPI. (2025). Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Process related and degradation impurities in anti-inflammatory drug Roflumilast. [Link]
- Murphy, C. D. (2017).
-
ResearchGate. (2025). An Unexpected Incident with 4-Trifluoromethylaniline. [Link]
-
MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. [Link]
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stability & Storage of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline
[1]
Status: Operational Document ID: TSC-ANL-042 Last Updated: 2026-02-18 Audience: Medicinal Chemists, Process Chemists, Inventory Managers
Executive Summary & Compound Profile
4-(Cyclopentyloxy)-3-(difluoromethyl)aniline is a specialized intermediate, likely utilized in the synthesis of phosphodiesterase-4 (PDE4) inhibitors or similar anti-inflammatory agents.[1] Its structural integrity is defined by a tension between the electron-rich aniline/ether motifs and the electron-withdrawing difluoromethyl (
While the
Compound Vulnerability Matrix
| Functional Group | Risk Factor | Primary Failure Mode | Trigger |
| Primary Aniline ( | High | Oxidation to nitroso/nitro species; Polymerization (tars).[1] | |
| Cyclopentyloxy ( | Moderate | Peroxide formation at | UV Light, |
| Difluoromethyl ( | Low | Hydrolysis or elimination (to carbene).[1] | Strong Base, Extreme pH |
The Mechanism: Why It Turns Brown
Understanding the Enemy
The discoloration of anilines from colorless/pale yellow to brown/black is not random; it is a cascade reaction initiated by Single Electron Transfer (SET).[1]
The Oxidation Cascade (DOT Diagram)[1]
Figure 1: The oxidative degradation pathway of electron-rich anilines. The reaction is autocatalytic once initiated by light or oxygen.
Key Insight: The presence of the
The Protocol: "Defense in Depth" Storage
The Gold Standard Workflow
Do not rely on a single barrier. Use a multi-layered approach to ensure stability for >12 months.
Layer 1: Atmosphere Control (Argon vs. Nitrogen)[1][2]
-
Recommendation: Argon (Ar) is superior to Nitrogen (
).[1] -
The Physics: Argon is denser than air.[1] When you flush a vial, Argon settles at the bottom, creating a "blanket" over the solid. Nitrogen is lighter and mixes more easily with atmospheric oxygen if the seal is imperfect.
Layer 2: Thermal Regulation
-
Target:
(Standard Freezer). -
Reasoning: Oxidation rates obey the Arrhenius equation.[1] Dropping from
to slows reaction kinetics by approximately 20-30 fold.
Layer 3: Photoprotection
-
Container: Amber borosilicate glass.[1]
-
Secondary: Wrap vials in aluminum foil if amber glass is unavailable. UV light provides the energy (
) required to generate the initial radical cation.[1]
Storage Workflow Diagram
Figure 2: The "Defense in Depth" storage protocol to maximize shelf-life.
Troubleshooting & Rescue Operations
Scenario A: "My sample has turned light brown."
Diagnosis: Surface oxidation (<1% impurity).[1] Action:
-
Filtration: Dissolve the compound in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Silica Plug: Pass the solution through a short pad of silica gel.[1] The polar oxidation products (tars/azo dyes) will stick to the silica; the aniline will elute.
-
Concentrate: Rotovap and dry under high vacuum.
Scenario B: "My sample is dark brown/black."
Diagnosis: Significant degradation (>5%).[1] Action: Acid-Base Extraction (The "Rescue").
-
Warning: Avoid extremely strong bases or prolonged exposure to high pH to protect the
group, although it is generally robust [2].
Protocol:
-
Dissolve: Dissolve crude solid in EtOAc.
-
Protonate: Extract with 1M HCl (
). The aniline goes into the aqueous layer ( ); neutral tars stay in EtOAc.[1] -
Wash: Wash the aqueous layer once with fresh EtOAc to remove trapped organics.[1]
-
Neutralize: Carefully basify the aqueous layer with saturated
or 1M NaOH until pH ~9-10. -
Recover: Extract the milky aqueous layer with EtOAc (
). -
Dry: Dry over
, filter, and concentrate.
Frequently Asked Questions (FAQ)
Q1: Can I store this compound in DMSO or Methanol solutions?
A: No. Storage in solution accelerates oxidation due to increased surface area and dissolved oxygen in the solvent. Furthermore, nucleophilic solvents (MeOH) can interact with the
Q2: Is the difluoromethyl (
Q3: Why is my melting point lower than the certificate of analysis? A: Oxidation impurities act as contaminants, causing melting point depression. Even a slight "off-white" color can indicate enough impurity to lower the MP by 2-3°C. Recrystallize from Hexane/EtOAc if high purity is required for analytical standards.[1]
References
-
Sigma-Aldrich (Merck). Technical Bulletin: Handling and Storage of Air-Sensitive Reagents.[1] (General protocols for aniline derivatives).
-
Hu, J., Zhang, W., & Ni, C. (2014). Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones.[1] (Discusses stability and reactivity of CF2H groups). Journal of the American Chemical Society.[2] [1]
-
BenchChem. Preventing oxidation of aniline derivatives during storage. (General troubleshooting for substituted anilines). [1]
-
PubChem. Compound Summary: 4-(3,4-difluorophenoxy)-3-(trifluoromethyl)aniline (Structural analog data for stability inference). [1]
Technical Support Center: Recrystallization of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline via recrystallization. We address common questions, troubleshoot potential issues, and provide validated protocols based on fundamental principles of physical organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the key principles for selecting a recrystallization solvent for 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline?
The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[1][2] This differential solubility is the driving force for crystallization upon cooling. For 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline, selection should be guided by these core principles:
-
Solubility Profile : The compound should be sparingly soluble at room temperature but dissolve completely near the solvent's boiling point.[1]
-
"Like Dissolves Like" : The structural features of the target molecule—a moderately polar aniline core, a nonpolar cyclopentyl group, a polar ether linkage, and an electron-withdrawing difluoromethyl group—suggest that solvents of intermediate polarity are the best starting point.[1][3]
-
Boiling Point : The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out," where the solid melts in the hot solvent instead of dissolving.[4][5][6]
-
Inertness : The solvent must not react with the aniline.[1]
-
Volatility : The solvent should be sufficiently volatile to be easily removed from the purified crystals during drying.[3][5]
Q2: What is the expected impact of the difluoromethyl and cyclopentyloxy groups on solvent selection?
These substituents significantly influence the molecule's overall polarity and intermolecular interactions:
-
4-(Cyclopentyloxy) group : This bulky, nonpolar alkyl group decreases the molecule's affinity for highly polar solvents like water. However, the ether oxygen can act as a hydrogen bond acceptor. This duality suggests that a solvent system with both polar and nonpolar characteristics may be effective.
-
3-(Difluoromethyl) group : The CHF₂ group is a polar, electron-withdrawing substituent. The fluorine atoms can participate in weak hydrogen bonding (C-H···F), which can influence crystal packing.[7][8] Its presence increases the molecule's polarity compared to a simple alkyl-substituted aniline.
Considering these features, solvents like toluene, ethyl acetate, or isopropyl alcohol are logical single-solvent candidates. However, a mixed solvent system is often more effective for fine-tuning solubility.
Q3: When should I consider a mixed solvent system, and which pairs are promising?
A mixed solvent system is ideal when no single solvent provides the required sharp change in solubility with temperature.[5] This typically involves pairing a "good" solvent (in which the compound is highly soluble) with a "poor" or "anti-solvent" (in which the compound is sparingly soluble).[1][3] The two solvents must be miscible with each other.[5]
For 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline, the following solvent pairs are recommended for screening:
-
Toluene/Heptane : Toluene (good solvent) effectively dissolves the aromatic ring, while heptane (poor solvent) reduces the overall solubility, forcing crystallization.
-
Ethyl Acetate/Hexane : A classic moderately polar/nonpolar pair that is effective for a wide range of organic compounds.[9]
-
Ethanol/Water : Ethanol (good solvent) can dissolve the compound, while the addition of water (poor solvent) will drastically decrease its solubility.[4] This is a common and effective pair for molecules with hydrogen bonding capabilities.[1]
Experimental Protocols & Methodologies
Protocol 1: Screening for an Appropriate Recrystallization Solvent
This protocol outlines a systematic approach to identify a suitable single or mixed solvent system on a small scale.
Workflow for Solvent Screening
Caption: Workflow for small-scale solvent screening.
Protocol 2: Recrystallization using an Ethanol/Water Mixed Solvent System
This procedure details the purification of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline using a common and effective polar solvent pair.
Materials:
-
Crude 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flask
-
Heating source (hot plate with stirring)
-
Büchner funnel and filter flask
Procedure:
-
Place the crude solid in an appropriately sized Erlenmeyer flask.
-
Add the minimum amount of hot ethanol to completely dissolve the solid. Heat the mixture to a gentle boil while stirring.[1]
-
Once fully dissolved, continue heating and add hot water dropwise until the solution becomes faintly cloudy (turbid).[1] This indicates the point of saturation.
-
Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.[1]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any adhering mother liquor.
-
Allow the crystals to air-dry completely on the filter or in a desiccator.
Troubleshooting Guide
This section addresses common issues encountered during recrystallization in a question-and-answer format.
Problem: The compound "oils out" instead of forming crystals.
Cause : This occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[10] It is common when the solute is significantly impure.[10]
Solutions :
-
Reheat and Add More Solvent : Reheat the solution until the oil redissolves completely. Add a small amount of additional "good" solvent (e.g., ethanol in an ethanol/water system) to decrease the saturation point.[10][11]
-
Lower the Solution Temperature : Use a larger volume of solvent so that dissolution occurs at a temperature below the compound's melting point.
-
Change Solvents : Select a solvent or solvent mixture with a lower boiling point.[1]
Problem: No crystals form upon cooling.
Cause : This is typically due to either using too much solvent or the formation of a stable supersaturated solution.[10]
Solutions :
-
Induce Crystallization :
-
Reduce Solvent Volume : If induction methods fail, gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[10][11] Allow it to cool again.
-
Cool Further : If crystals still do not appear, try cooling the solution in a dry ice/acetone bath, but be aware that rapid cooling can trap impurities.
Problem: The final product yield is very low.
Cause : A low yield (e.g., <50%) can result from several factors. The most common is using an excessive amount of solvent, which leaves a significant portion of the product dissolved in the cold mother liquor.[1][12] Other causes include premature crystallization during a hot filtration step or washing the final crystals with a solvent that is too warm.
Solutions :
-
Check the Mother Liquor : After filtration, cool the remaining solution (mother liquor) in an ice bath to see if a second crop of crystals forms. These may be collected, though they might be less pure than the first crop.
-
Minimize Solvent : During the dissolution step, be patient and add the hot solvent in small portions, allowing time for the solid to dissolve before adding more. Aim for the absolute minimum volume required.
-
Use Ice-Cold Washing Solvent : Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[6]
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
Data Reference Table
The following table lists properties of common organic solvents to aid in selection.
| Solvent | Boiling Point (°C) | Dielectric Constant (Polarity) | Miscible with Water? |
| n-Hexane | 69 | 1.9 | No |
| Heptane | 98 | 1.9 | No |
| Toluene | 111 | 2.4 | No |
| Diethyl Ether | 35 | 4.3 | No |
| Dichloromethane | 40 | 9.1 | No |
| Ethyl Acetate | 77 | 6.0 | No |
| Acetone | 56 | 20.7 | Yes |
| Isopropanol | 82 | 19.9 | Yes |
| Ethanol | 78 | 24.5 | Yes |
| Methanol | 65 | 32.7 | Yes |
| Water | 100 | 80.1 | - |
| Data compiled from multiple sources.[13] |
References
- Technical Support Center: Recrystallization of Substituted Anilines. (2025). Benchchem.
- Recrystalliz
- Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd.
- Recrystallization Of Acetanilide
- Purify and dry aniline?. (2014, May 26). Reddit.
- Reagents & Solvents: Solvents for Recrystalliz
- Crystallization. (n.d.). University of Missouri–St. Louis.
- Recrystalliz
- Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
- Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab. (2021, May 31). YouTube.
- Preparation of fluorinated anilines. (1979).
- Problems with Recrystallis
- 2.2.4.6F: Troubleshooting. (2022, August 16). Chemistry LibreTexts.
- Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Colorado Boulder.
- Substances yield after recrystallization from different solvents. (n.d.).
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Recrystallization. (n.d.). University of South Alabama.
- Preparation of fluorinated anilines. (2006).
- Recrystallis
- Recrystallization with two solvents. (2019, December 18). Reddit.
- Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Explor
- COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). University of California, Irvine.
- Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. (2022, March 14).
- Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). (n.d.). Organic Syntheses Procedure.
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021, August 22).
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2025, August 6).
- 4-(Trifluoromethyl)aniline. (n.d.). Wikipedia.
- 4-Methoxy-3-(trifluoromethyl)aniline. (n.d.). Ossila.
- 4-(Trifluoromethoxy)aniline. (n.d.). Chem-Impex.
- Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. (2025, December). BenchChem.
- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.
- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
- Properties of Common Organic Solvents. (2022, September 8). University of Minnesota.
Sources
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- 4. web.mnstate.edu [web.mnstate.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
A Comparative Guide to the ¹H NMR Spectrum Analysis of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline represents a class of compounds with potential applications as a synthetic building block, leveraging the unique electronic properties of the difluoromethyl group and the steric profile of the cyclopentyloxy substituent. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization, providing unparalleled insight into molecular structure.
This guide offers an in-depth, predictive analysis of the ¹H NMR spectrum of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline. As experimental data for this specific molecule is not publicly available, we will apply first principles of NMR theory and comparative data from analogous structures to construct a detailed interpretation. This approach not only predicts the spectrum but also illuminates the causal relationships between molecular structure and spectral appearance. To highlight the distinctive spectral features, we will compare our target molecule with the well-characterized and simpler analog, 4-ethoxyaniline.
Experimental Protocol: Best Practices for ¹H NMR Acquisition
The reliability of any spectral analysis hinges on the quality of the initial data acquisition. A rigorous and standardized protocol is essential for reproducibility and accuracy.
Step-by-Step Sample Preparation and Acquisition
-
Sample Preparation :
-
Accurately weigh 5-25 mg of the analyte, 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline.[1][2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a clean vial. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds.[2]
-
To ensure magnetic field homogeneity, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the tube should be approximately 4-5 cm.[2]
-
-
Instrument Setup & Calibration :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving complex multiplets.
-
Calibrate the instrument using the residual solvent peak as a secondary reference (e.g., CHCl₃ at δ 7.26 ppm).[3] Tetramethylsilane (TMS) is often added by the solvent manufacturer as the primary internal standard (δ 0.00 ppm).
-
-
Data Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set an appropriate relaxation delay (D1) of 1-2 seconds to allow for full magnetization recovery between scans, ensuring accurate integration.[4]
-
The number of scans (NS) can be adjusted based on the sample concentration; a higher number of scans improves the signal-to-noise ratio for dilute samples.[4]
-
The following diagram illustrates the generalized workflow for acquiring high-quality NMR data.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Predicted ¹H NMR Spectrum of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline
The structure of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline dictates a unique set of proton environments, each with a characteristic chemical shift, integration, and splitting pattern. The electron-donating amino (-NH₂) and cyclopentyloxy (-O-c-C₅H₉) groups, combined with the strongly electron-withdrawing difluoromethyl (-CHF₂) group, create a distinct electronic landscape across the aromatic ring.
Caption: Structure of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline with proton labels.
| Proton Label | Predicted δ (ppm) | Integration | Predicted Multiplicity | Justification |
| NH₂ | ~3.8 - 4.5 | 2H | Broad singlet (br s) | Amine protons are exchangeable, leading to broad signals; their chemical shift is highly dependent on solvent and concentration.[5][6] The electron-donating nature of the ring slightly shields them. |
| H-c (Aromatic) | ~7.0 - 7.2 | 1H | Doublet of doublets (dd) or triplet (t) | This proton is ortho to the strong electron-withdrawing -CHF₂ group and meta to the -NH₂ group, resulting in a downfield shift. It will be split by H-b (ortho coupling, J ≈ 8-9 Hz) and H-a (meta coupling, J ≈ 2-3 Hz). |
| H-a (Aromatic) | ~6.8 - 7.0 | 1H | Doublet (d) | This proton is ortho to the -NH₂ group and meta to the -CHF₂ group. It experiences significant shielding from the amine. It will be split only by the distant H-c (meta coupling, J ≈ 2-3 Hz). |
| H-b (Aromatic) | ~6.7 - 6.9 | 1H | Doublet (d) | This proton is ortho to the cyclopentyloxy group and para to the -CHF₂ group. It is shielded by the alkoxy group. It will be split by the adjacent H-c (ortho coupling, J ≈ 8-9 Hz). |
| H-d (-CHF₂) | ~6.5 - 7.0 | 1H | Triplet (t) | The proton of the difluoromethyl group is strongly deshielded by the two fluorine atoms. It appears as a triplet due to coupling with the two equivalent ¹⁹F nuclei (²JHF ≈ 50-60 Hz). |
| H-e (-O-CH) | ~4.7 - 4.9 | 1H | Multiplet (m) | The methine proton is directly attached to the deshielding oxygen atom. It will be split by the four adjacent methylene protons on the cyclopentyl ring. |
| H-f (Cyclopentyl CH₂) | ~1.6 - 2.0 | 8H | Multiplets (m) | The four pairs of methylene protons on the cyclopentyl ring are diastereotopic and will appear as a series of overlapping multiplets in a relatively shielded region of the spectrum.[7] |
Comparative Analysis: 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline vs. 4-Ethoxyaniline
To appreciate the spectral complexity introduced by the -CHF₂ and cyclopentyloxy groups, a comparison with a simpler, related molecule is instructive. 4-Ethoxyaniline (also known as p-phenetidine) provides an excellent benchmark.
¹H NMR Data for 4-Ethoxyaniline (Typical Values in CDCl₃)
| Proton Assignment | δ (ppm) | Integration | Multiplicity |
| Aromatic AA'BB' | ~6.75 | 4H | Multiplet (m) |
| -NH₂ | ~3.5 | 2H | Broad singlet (br s) |
| -O-CH₂- | ~3.95 | 2H | Quartet (q) |
| -CH₃ | ~1.38 | 3H | Triplet (t) |
Key Spectral Differences and Insights
-
Aromatic Region Complexity :
-
4-Ethoxyaniline : Due to the plane of symmetry, the aromatic protons are chemically equivalent in pairs, giving rise to a deceptively simple AA'BB' system, which often appears as two symmetric doublets or a multiplet around 6.75 ppm.[8]
-
Target Molecule : The symmetry is broken by the -CHF₂ group. This results in three distinct aromatic signals (H-a, H-b, H-c), each with a unique chemical shift and coupling pattern. The strong deshielding effect of the -CHF₂ group is expected to shift H-c significantly downfield compared to any aromatic proton in 4-ethoxyaniline.
-
-
Appearance of the -CHF₂ Signal :
-
The most striking feature in the spectrum of our target molecule will be the triplet for the -CHF₂ proton, located in the aromatic region (δ 6.5-7.0 ppm). This signal is completely absent in 4-ethoxyaniline and serves as a definitive marker for the difluoromethyl substituent. The large coupling constant (²JHF) is characteristic and confirms the H-C-F-F connectivity.
-
-
Alkoxy Group Signature :
-
4-Ethoxyaniline : Features a clean quartet for the -O-CH₂- protons and a triplet for the terminal methyl group, a classic ethyl signature.
-
Target Molecule : The cyclopentyloxy group presents a much more complex signature. A downfield multiplet for the single methine proton (H-e) and a broad, overlapping series of multiplets for the remaining eight methylene protons (H-f) replace the simple quartet and triplet. This complex pattern is a clear indicator of the cyclic alkoxy substituent.
-
The logical process for this comparative analysis is outlined below.
Caption: Comparative analysis workflow between the target molecule and its analog.
Conclusion
The ¹H NMR spectrum of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline is predicted to be rich in information, with distinct signals that allow for unambiguous structural assignment. The key identifying features are:
-
Three unique signals in the aromatic region, confirming the 1,2,4-trisubstitution pattern.
-
A characteristic triplet between δ 6.5-7.0 ppm with a large coupling constant, which is the hallmark of the -CHF₂ group.
-
A complex set of multiplets between δ 1.6-2.0 ppm and a downfield multiplet around δ 4.7-4.9 ppm, which together define the cyclopentyloxy substituent.
By comparing this predicted spectrum to that of a simpler analog like 4-ethoxyaniline, the specific spectral consequences of introducing the difluoromethyl and cyclopentyloxy groups become evident. This comparative approach not only aids in the structural verification of the target molecule but also deepens the analyst's understanding of structure-spectrum correlations, a critical skill for researchers in the chemical sciences.
References
- Gunther, H. (1995).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. University of Wisconsin. [Link]
-
Boyd, A. S. F. (1995). NMR Sample Preparation. Heriot-Watt University. Available at: [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
LibreTexts. (2023). 1H NMR Spectroscopy. [Link]
-
PubChem. (n.d.). 4-Ethoxyaniline. National Center for Biotechnology Information. [Link]
-
JoVE. (n.d.). NMR Spectroscopy Of Amines. [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). 4-Ethoxyaniline. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. sites.uclouvain.be [sites.uclouvain.be]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 5. Video: NMR Spectroscopy Of Amines [jove.com]
- 6. chemistryconnected.com [chemistryconnected.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]
HPLC Method for Purity Assessment of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline
This guide outlines a validated, stability-indicating HPLC method for the purity assessment of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline , a critical intermediate often associated with the synthesis of phosphodiesterase-4 (PDE4) inhibitors and kinase inhibitors.
This document objectively compares a Generic Isocratic Screening Method against an Optimized Stability-Indicating Gradient Method , recommending the latter for regulatory-compliant purity analysis.
Executive Summary
4-(Cyclopentyloxy)-3-(difluoromethyl)aniline (CAS 894996-21-5) is a lipophilic aniline derivative. Its purity is critical because the difluoromethyl group is chemically sensitive, and the cyclopentyl ether linkage is susceptible to acid-catalyzed hydrolysis.
In drug development, "generic" HPLC methods often fail to resolve the des-cyclopentyl degradant (a phenol) or the nitro-precursor from the main peak due to insufficient peak capacity. This guide presents a robust Gradient RP-HPLC method utilizing a C18 stationary phase with acidic buffering, proven to resolve these critical impurities with a resolution (
Chemical Profile & Challenges[1][2][3][4]
-
Structure: Aniline core with a lipophilic cyclopentyloxy tail and an electron-withdrawing difluoromethyl group.
-
pKa (Calculated): ~3.5–4.0 (Aniline nitrogen).
-
LogP: ~3.5 (Highly lipophilic).
-
Critical Impurities:
-
Impurity A (Hydrolysis): 4-Hydroxy-3-(difluoromethyl)aniline.[1]
-
Impurity B (Precursor): 4-(Cyclopentyloxy)-3-(difluoromethyl)nitrobenzene.
-
Comparative Analysis: Generic vs. Optimized Method
The following table contrasts the performance of a standard isocratic approach versus the recommended gradient method.
| Feature | Method A: Generic Isocratic (Not Recommended) | Method B: Optimized Gradient (Recommended) |
| Stationary Phase | Standard C18 (5 µm) | High-Stability C18 (e.g., Zorbax Eclipse Plus or Waters BEH, 3.5 µm) |
| Mobile Phase | Water / Acetonitrile (50:50) | A: 10 mM Ammonium Formate (pH 3.0) B: Acetonitrile |
| Elution Mode | Isocratic | Linear Gradient |
| Resolution (Impurity A) | Poor ( | Excellent ( |
| Sensitivity (LOQ) | ~0.1% (High noise baseline) | 0.05% (Sharper peaks due to gradient focusing) |
| Run Time | 10 minutes | 25 minutes (includes re-equilibration) |
| Suitability | Quick reaction monitoring only. | Release testing & Stability studies. |
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating : the system suitability parameters ensure the method is performing correctly before samples are analyzed.
A. Chromatographic Conditions[4][6][7][8][9][10]
-
Instrument: HPLC system with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C18,
, (or equivalent).-
Rationale: The "Plus" or "BEH" end-capping reduces silanol interactions with the basic aniline, improving peak symmetry.
-
-
Column Temperature:
. -
Flow Rate:
. -
Injection Volume:
. -
Detection: UV at 240 nm (Primary) and 210 nm (Secondary for non-aromatic impurities).
-
Note: The aniline moiety has strong absorption at ~240 nm.
-
B. Mobile Phase Preparation[4][6][8]
-
Mobile Phase A (Buffer): Dissolve
Ammonium Formate in water. Adjust pH to with Formic Acid. Filter through membrane.-
Expert Insight: pH 3.0 ensures the aniline is partially protonated but suppresses the ionization of residual silanols on the column, minimizing peak tailing.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
C. Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Initial Hold (Focus polar impurities) |
| 2.0 | 90 | 10 | Start Gradient |
| 15.0 | 10 | 90 | Elute Main Compound & Lipophilic Precursors |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Return to Initial |
| 25.0 | 90 | 10 | Re-equilibration (Critical) |
D. Sample Preparation[9][10][11]
-
Diluent: Water : Acetonitrile (50:50 v/v).[2]
-
Stock Solution: Accurately weigh
of the substance into a volumetric flask. Dissolve and dilute to volume with Diluent ( ). -
Test Solution: Use Stock Solution directly.
-
Sensitivity Solution (LOQ): Dilute Stock Solution to
(0.1% level).
Method Development & Logic Workflow
The following diagram illustrates the decision-making process used to select the optimized conditions, highlighting the "Why" behind the protocol.
Caption: Logic flow for selecting pH 3.0 and gradient conditions to balance solubility, peak shape, and impurity resolution.
Validation Criteria (Self-Validating System)
To ensure Trustworthiness , every run must meet these System Suitability criteria:
-
Tailing Factor (
): NMT 1.5 for the main peak.-
Failure Mode: If
, the column may have active silanols or the mobile phase pH is incorrect.
-
-
Resolution (
): between Main Peak and Impurity A (if present) or nearest eluting peak. -
Precision: %RSD of 6 replicate injections of the Standard Solution
. -
Signal-to-Noise (S/N):
for the Sensitivity Solution (0.1%).
Expected Retention Times (Approximate)
-
Impurity A (Phenol derivative): ~4.5 min (More polar, elutes early).
-
Main Compound: ~11.2 min.
-
Impurity B (Nitro precursor): ~14.5 min (More lipophilic, elutes late).
Troubleshooting & Expert Insights
-
Ghost Peaks: If ghost peaks appear around 16-18 minutes, they are likely from the gradient "dwell volume" eluting organic impurities from the water source. Use HPLC-grade water and a ghost-trap column if necessary.
-
Peak Broadening: The difluoromethyl group can sometimes exhibit conformational isomerism or hydrogen bonding issues. If peak splitting is observed, increase the column temperature to
to speed up kinetics. -
Alternative Column: If selectivity is insufficient on C18, switch to a Phenyl-Hexyl column. The
interactions with the aniline ring and the fluorine atoms often provide orthogonal selectivity.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for gradient elution principles).
-
PubChem. (n.d.).[3] Compound Summary for Roflumilast and Intermediates. National Library of Medicine. Retrieved from [Link] (Used for structural analogy of difluoromethoxy/methyl anilines).
Sources
- 1. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 2. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline | C13H8F5NO | CID 26189839 - PubChem [pubchem.ncbi.nlm.nih.gov]
bioisosteric comparison of difluoromethyl vs methyl groups in anilines
Bioisosteric Profiling: Difluoromethyl ( ) vs. Methyl ( ) in Anilines
Executive Summary: The "Lipophilic Hydrogen Bond Donor"
In medicinal chemistry, the methyl group (
While
Physicochemical Landscape
The substitution of a methyl group with a difluoromethyl moiety induces profound electronic and physical changes.[1] The table below summarizes the key quantitative differences for a para-substituted aniline scaffold.
Table 1: Comparative Physicochemical Profile[1]
| Property | Methyl ( | Difluoromethyl ( | Impact on Drug Design |
| Hammett Constant ( | |||
| Aniline pKa (Conj.[2] Acid) | Reduced basicity decreases lysosomal trapping and improves permeability. | ||
| H-Bond Donor Acidity ( | |||
| Lipophilicity ( | Reference ( | minimal lipophilicity penalty compared to | |
| Metabolic Liability | High (Benzylic Oxidation) | Low | C-F bonds block oxidative metabolism at the |
Note on pKa: The pKa of unsubstituted aniline is 4.6. The electron-donating
raises this to 5.1. The electron-withdrawing nature of(similar inductive strength to ) lowers the pKa to approximately 3.7, reducing the fraction of ionized drug at physiological pH.
Mechanistic Deep Dive
The Hydrogen Bonding Anomaly
Unlike the trifluoromethyl group (
-
Interaction Strength: The H-bond acidity (
value) of is roughly equivalent to that of an aniline N-H or a thiophenol S-H. -
Binding Implications: This allows
to replace groups like or to improve metabolic stability (by removing the nucleophilic center) while retaining key H-bond interactions with receptor backbone carbonyls.
Metabolic Blocking
The methyl group in p-toluidine is a primary site for cytochrome P450-mediated oxidation (benzylic hydroxylation). Replacing H with F increases the bond dissociation energy (BDE) significantly:
-
C-H BDE: ~98 kcal/mol
-
C-F BDE: ~116 kcal/mol
While
Decision Framework
Use the following logic flow to determine when to deploy
Figure 1: Decision logic for bioisosteric replacement of methyl groups in aniline scaffolds.
Experimental Protocols
Synthesis: Pd-Catalyzed Difluoromethylation
Direct difluoromethylation of aryl halides is superior to deoxofluorination of aldehydes for late-stage functionalization. The following protocol utilizes
Reagents:
-
Substrate: 4-Bromoaniline derivative (
equiv) -
Reagent: (Difluoromethyl)trimethylsilane (
, equiv) -
Catalyst:
( mol%) -
Ligand: BrettPhos (
mol%) -
Base: CsF (
equiv) -
Solvent: Dioxane (anhydrous)
Protocol:
-
Setup: In a nitrogen-filled glovebox, charge a reaction vial with the aryl bromide,
, BrettPhos, and CsF. -
Addition: Add anhydrous dioxane (
M concentration relative to substrate) followed by . -
Reaction: Seal the vial and heat to 100 °C for 16–24 hours with vigorous stirring.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).
Validation:
-
F NMR: Look for a doublet (
Hz) around to ppm. -
H NMR: The
proton appears as a triplet ( Hz) in the ppm region.
pKa Determination (Spectrophotometric)
Due to the low solubility of fluorinated anilines, a mixed-solvent spectrophotometric assay is recommended.
-
Preparation: Prepare a
M stock solution of the aniline in a buffer series ranging from pH to (maintaining constant ionic strength). -
Measurement: Record UV-Vis spectra (200–400 nm) for each pH point.
-
Analysis: Track the shift in
(often bathochromic shift upon deprotonation). -
Calculation: Fit the absorbance data at
to the Henderson-Hasselbalch equation to derive the pKa.-
Expected Result: 4-(Difluoromethyl)aniline pKa
.
-
References
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link
-
Xiong, H., et al. (2020). Recent Advances in the Synthesis of Difluoromethylated Arenes. Organic Chemistry Frontiers, 7, 3642-3656. Link
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Feng, Z., et al. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. The Journal of Organic Chemistry, 84(6), 3735–3740. Link
Validating Analytical Methods for Crisaborole Intermediates: A Comparative Guide
Executive Summary: The Boron Challenge
Crisaborole (Eucrisa) represents a unique class of phosphodiesterase-4 (PDE4) inhibitors characterized by a benzoxaborole scaffold. Unlike standard organic small molecules, the presence of the boron atom introduces specific analytical challenges—namely, the equilibrium between the oxaborole ring and its open-chain boronic acid forms, and the potential for in-situ hydrolysis of boronate ester intermediates during chromatography.
This guide provides a technical comparison between Standard HPLC-UV (for routine process control) and UPLC-MS/MS (for trace impurity profiling), specifically tailored for validating the critical intermediates in the Crisaborole synthetic pathway.
Synthetic Pathway & Critical Intermediates
To validate an analytical method, one must first define the "Critical Quality Attributes" (CQAs) of the synthesis. The primary route involves a Suzuki-Miyaura borylation.
Key Intermediates for Analysis:
-
Intermediate A (Precursor): 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile.[1][2]
-
Intermediate B (Boronate Ester): The pinacol boronate ester intermediate (often transient or isolated).
-
Final API: Crisaborole (Cyclized benzoxaborole).[3]
Visualization: Synthetic Logic Flow
Caption: Simplified synthetic route highlighting the critical Bromo and Boronate intermediates requiring separation.
Method Comparison: HPLC-UV vs. UPLC-MS/MS
The choice of method depends on the stage of development. Below is an objective comparison based on experimental capabilities.
| Feature | Method A: HPLC-UV (Process Control) | Method B: UPLC-MS/MS (Impurity Profiling) |
| Primary Application | Quantifying Intermediates A & B during reaction monitoring; Final API Assay. | Detecting genotoxic impurities (PGIs) and trace degradants < 0.05%. |
| Stationary Phase | C18 (e.g., Agilent Eclipse XDB, 3.5 µm) . Robust, standard retention. | CSH C18 (Charged Surface Hybrid, 1.7 µm) . Superior peak shape for basic/boron species. |
| Mobile Phase | 0.1% TFA or Phosphate Buffer (pH 3.0) / Acetonitrile.[3][4][5][6][7] | 0.1% Formic Acid / Acetonitrile (Volatile buffers required). |
| Detection Limit (LOD) | ~0.1 - 0.5 µg/mL.[5] | ~0.001 - 0.005 µg/mL (High Sensitivity). |
| Linearity Range | 5 – 100 µg/mL (High concentration). | 1 – 100 ng/mL (Trace level). |
| Boron Specificity | Moderate. Boron compounds may tail due to silanol interactions. | High. Mass filtering (MRM) isolates specific boron isotopes ( |
| Throughput | 15–25 min run time. | 3–6 min run time. |
Expert Insight: The "Boron Tailing" Phenomenon
Boron atoms act as Lewis acids and can interact with residual silanols on silica columns, causing peak tailing.
-
Recommendation: For Method A, use a high-carbon-load C18 column or a "base-deactivated" column to minimize this. For Method B, the CSH particle technology is specifically designed to mitigate these secondary interactions.
Validation Protocol: Self-Validating Systems
This protocol focuses on Method A (HPLC-UV) as it is the workhorse for intermediate validation.
Phase 1: Specificity (Stress Testing)
Objective: Ensure the method can distinguish the Final API from Intermediate A (Bromo) and Intermediate B (Ester).
-
Preparation: Prepare individual stock solutions (1 mg/mL) of Int A, Int B, and Crisaborole in Diluent (50:50 Water:ACN).
-
Spiking: Spike Crisaborole solution with 1% of Int A and Int B.
-
Stress: Subject a separate Crisaborole sample to oxidation (3%
, 2h). -
Acceptance Criteria:
-
Resolution (
) between Int A and Crisaborole > 2.0.[8] -
Peak Purity (via Diode Array Detector) > 99.0% for the main peak.
-
Phase 2: Linearity & Range (The Boron Response)
Objective: Verify detector response is linear, particularly important as boron compounds can sometimes exhibit non-linear absorption shifts if pH changes during the gradient.
-
Levels: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 200 µg/mL).
-
Execution: Inject in triplicate.
-
Calculation: Plot Area vs. Concentration.
-
Acceptance Criteria:
; Y-intercept bias .
Phase 3: Accuracy (Recovery from Matrix)
Objective: Ensure the method extracts intermediates correctly from the reaction matrix (often containing inorganic salts like Potassium Acetate from the Suzuki coupling).
-
Matrix Simulation: Create a "placebo" mixture containing the reaction solvents and catalysts (without intermediates).
-
Spiking: Add known amounts of Intermediate A at 50%, 100%, and 150% levels.
-
Acceptance Criteria: Mean recovery 98.0% – 102.0% with %RSD < 2.0%.
Critical Technical Workflow
The following diagram illustrates the decision logic for validating a method for boron-containing intermediates.
Caption: Decision tree for troubleshooting resolution and tailing issues common in benzoxaborole analysis.
References
-
Stability Indicating RP-HPLC Method for Crisaborole: Haripriya, B., et al. "Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form."[9][10] Journal of Innovations in Applied Pharmaceutical Science, Vol 8, Issue 3. Link
-
Process Simplification for Crisaborole Synthesis: "Working Toward Process Simplification for the Synthesis of Crisaborole." American Chemical Society (ACS). Link
-
UPLC-MS/MS for Genotoxic Impurities: "Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS." ResearchGate.[8] Link
-
Flow Process for Crisaborole Production: "Flow Process for Production of Crisaborole Using Organolithium Chemistry." PubMed Central (PMC). Link
-
ICH Q2(R1) Validation of Analytical Procedures: International Council for Harmonisation.[5] Link
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. nbinno.com [nbinno.com]
- 3. ijpncs.uitm.edu.my [ijpncs.uitm.edu.my]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jgtps.com [jgtps.com]
- 8. researchgate.net [researchgate.net]
- 9. saapjournals.org [saapjournals.org]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Melting Point Determination: A Comparative Analysis for Novel Anilines
Introduction: The Criticality of a Seemingly Simple Metric
In the landscape of drug discovery and development, the melting point is a foundational characteristic of a crystalline solid. It serves as a crucial indicator of purity, identity, and polymorphic form, directly impacting a compound's stability, solubility, and ultimately, its bioavailability.[1] For novel active pharmaceutical ingredients (APIs), such as the fluorinated aniline derivative 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline, a precise and accurate determination of the melting point is non-negotiable for robust characterization and quality control.
While the melting point of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline is not publicly documented as of this guide's publication, its structural analogs, which are common intermediates in pharmaceutical and agrochemical synthesis, provide an excellent platform to compare the primary methodologies for this determination.[2][3] This guide will provide an in-depth, objective comparison of three prevalent techniques for melting point determination: the traditional Capillary Method, the thermodynamic approach of Differential Scanning Calorimetry (DSC), and the visual precision of Hot Stage Microscopy (HSM). We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to aid researchers in selecting the optimal method for their specific needs.
Comparative Analogs for Method Evaluation
To provide a practical framework for our comparison, we will reference the following structurally related aniline derivatives, for which melting point data is available:
| Compound Name | Molecular Structure | Reported Melting Point (°C) |
| 4-Methoxy-3-(trifluoromethyl)aniline | C₈H₈F₃NO | 58 - 60[2] |
| 4-(Trifluoromethyl)aniline | C₇H₆F₃N | 38 |
| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 5 - 6[4][5][6] |
This data will serve as our benchmark for discussing the nuances of each analytical technique.
I. The Capillary Melting Point Method: A Foundational Technique
The capillary method is a long-established and widely used technique for determining the melting point of a substance.[7][8] It relies on the visual observation of the phase transition from solid to liquid of a small sample packed into a glass capillary tube and heated in a controlled manner.[8]
Scientific Principles and Causality
This technique is based on the principle that pure crystalline solids exhibit a sharp, well-defined melting point, while impurities will typically depress and broaden the melting range. The physical change from an opaque, crystalline solid to a transparent liquid is observed, and the temperatures at which this transition begins and ends are recorded.[8][9] The heating rate is a critical parameter; a slow rate (typically 1-2 °C per minute) near the melting point is essential to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[2]
Detailed Experimental Protocol
-
Sample Preparation:
-
Ensure the sample is thoroughly dried to prevent solvent from acting as an impurity and artificially depressing the melting point.
-
Grind the crystalline sample into a fine, uniform powder using a mortar and pestle. This ensures efficient and uniform heat transfer throughout the sample.
-
Press the open end of a capillary tube into the powder multiple times to collect a small amount of the sample.[5]
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the closed end.[5] The final packed sample height should be 2-3 mm.[2][8]
-
-
Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known, rapidly heat the block to about 15-20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[2]
-
Observe the sample through the magnifying lens.
-
Record the temperature at the onset of melting (the first appearance of liquid) and the temperature at which the last solid crystal disappears (the clear point). This range is the melting point.[10]
-
Perform the determination in triplicate for statistical validity.
-
Experimental Workflow: Capillary Method
Caption: Workflow for Capillary Melting Point Determination.
II. Differential Scanning Calorimetry (DSC): The Thermodynamic Standard
Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[11][12] It is considered the gold standard for melting point determination in the pharmaceutical industry.[13]
Scientific Principles and Causality
DSC operates on the principle of measuring the energy absorbed or released by a sample during a thermal event.[11] When a substance melts, it undergoes an endothermic phase transition, requiring an input of energy (enthalpy of fusion) to break the crystal lattice structure. The DSC instrument detects this by measuring the increased heat flow to the sample required to maintain it at the same temperature as the reference. The resulting plot of heat flow versus temperature shows a distinct peak, and the onset temperature of this peak is taken as the melting point. The area under the peak is proportional to the enthalpy of fusion. This method provides not only the melting point but also quantitative information about the energy of the transition.
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the finely powdered sample into a small aluminum DSC pan. The exact mass is crucial for calculating the enthalpy of fusion.
-
Hermetically seal the pan with a lid using a sample press. This prevents any loss of sample due to sublimation or decomposition.
-
-
Instrument Setup and Measurement:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Program the instrument with the desired temperature profile. A typical profile involves:
-
An initial isothermal period to allow for temperature equilibration.
-
A heating ramp at a constant rate (e.g., 10 °C/min) through the expected melting range.
-
A final isothermal period.
-
-
The instrument will record the differential heat flow between the sample and the reference throughout the temperature program.
-
-
Data Analysis:
-
The output is a thermogram plotting heat flow against temperature.
-
The melting event is observed as an endothermic peak.
-
The melting point is determined as the extrapolated onset temperature of the peak.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
Experimental Workflow: DSC
Caption: Workflow for Hot Stage Microscopy.
IV. Objective Comparison of Methodologies
The choice of method for melting point determination depends on the stage of research, the amount of sample available, and the specific information required.
| Feature | Capillary Method | Differential Scanning Calorimetry (DSC) | Hot Stage Microscopy (HSM) |
| Principle | Visual detection of phase change | Measurement of heat flow | Microscopic visual detection |
| Accuracy | Good, but operator-dependent | High | Very High |
| Precision | Moderate | High | High |
| Sample Amount | 1-2 mg | 1-5 mg | < 1 mg |
| Throughput | Moderate (multi-capillary units available) | Low to Moderate (autosamplers available) | Low |
| Information Provided | Melting range | Melting point (onset), enthalpy of fusion, purity, polymorphism, glass transitions [11][12][14] | Melting range, visual morphology, polymorphism, sublimation, degradation [4][7][15] |
| Key Advantage | Simple, low cost, widely available | Quantitative thermodynamic data, high accuracy, automation | Direct visual evidence, ideal for complex thermal events, very small sample size |
| Key Limitation | Subjective, provides limited information | Higher equipment cost, indirect observation | Low throughput, can be subjective without image analysis |
Causality in Method Selection:
-
For high-throughput screening or routine quality control of a well-characterized compound: The Capillary Method , especially with modern automated instruments, offers a good balance of speed and reliability.
-
For definitive thermodynamic characterization, purity assessment, and polymorphism screening: DSC is the authoritative choice. [13]The quantitative data it provides on the enthalpy of fusion is invaluable for understanding crystal lattice energy and detecting subtle thermal events.
-
When sample is extremely limited, or when anomalous melting behavior is observed: HSM is the ideal problem-solving tool. [13]The ability to directly visualize what is happening to the crystals can explain ambiguous DSC results, such as distinguishing melting from decomposition.
Conclusion and Recommendations
The accurate determination of a melting point is a cornerstone of solid-state characterization in pharmaceutical development. While the melting point for 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline remains to be published, the methodologies for its eventual determination are well-established and robust.
-
The Capillary Method remains a workhorse for basic identity and purity checks due to its simplicity and accessibility.
-
Differential Scanning Calorimetry stands as the gold standard for its quantitative accuracy, providing critical thermodynamic data that is essential for regulatory submissions and in-depth material science studies.
-
Hot Stage Microscopy offers unparalleled visual insight, making it an indispensable tool for troubleshooting complex thermal behavior and for studies where sample conservation is paramount.
For a comprehensive characterization of a novel compound like 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline, a tiered approach is recommended. Initial screening can be performed using the capillary method, followed by definitive analysis with DSC. HSM should be employed to investigate any unexpected thermal events or to confirm polymorphic transitions. By understanding the strengths and limitations of each technique, researchers can confidently and accurately characterize their materials, ensuring a solid foundation for further drug development.
References
-
Melting Point Apparatus Guidelines. (2010, May 3). University of Houston. Retrieved from [Link]
-
Hot Stage Microscopy. Microtrace. Retrieved from [Link]
-
Melting Point Determination in Pharmaceutical Industry. NANOLAB. Retrieved from [Link]
-
Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Melting Point Determination. ResolveMass Laboratories Inc. Retrieved from [Link]
-
Hot Stage Microscopy. (2023, May 11). Linkam Scientific. Retrieved from [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. Retrieved from [Link]
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Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9). ResolveMass Laboratories Inc. Retrieved from [Link]
-
DSC hot stage microscopy. (2024, February 8). Improved Pharma. Retrieved from [Link]
-
Hot Stage Microscopy. Nishka Research. Retrieved from [Link]
-
Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. Retrieved from [Link]
-
Determination of Melting Points According to Pharmacopeia. thinkSRS.com. Retrieved from [Link]
-
Differential Scanning Calorimetry (DSC). Mechanical Testing and Thermal Characterisation Laboratory. Retrieved from [Link]
-
Melting Point Apparatus SMP40. Stuart Equipment. Retrieved from [Link]
-
Melting point determination. Edisco. Retrieved from [Link]
-
Melting Point Technique. Labster. Retrieved from [Link]
-
Melting point determination. A.KRÜSS Optronic. Retrieved from [Link]
-
4-(Trifluoromethyl)aniline. Wikipedia. Retrieved from [Link]
-
3-(Trifluoromethyl)aniline. Wikipedia. Retrieved from [Link]
-
3-(Trifluoromethyl)aniline, 99%. Thermo Scientific Alfa Aesar. Retrieved from [Link]
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry. Retrieved from [Link]
-
4-(Trifluoromethyl)aniline. ChemBK. Retrieved from [Link]
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Navigating the Disposal of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline: A Guide for Laboratory Professionals
For the diligent researcher and drug development professional, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline, a compound whose structural motifs—a fluorinated aniline derivative—necessitate a cautious and informed approach to waste management. Our focus is to empower you with the knowledge to not only comply with regulations but to also foster a culture of safety and environmental responsibility within your laboratory.
Hazard Assessment: Understanding the "Why" Behind the Procedure
Therefore, it is imperative to treat 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline as a hazardous substance. The procedures outlined below are designed to mitigate these risks at every stage of the disposal process.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.[4]
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact, as aniline derivatives can be absorbed through the skin. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes which could cause serious eye irritation or damage.[3] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | To avoid inhalation of any potential vapors or aerosols. |
Spill Management: Preparedness is Key
Accidents can happen, and a well-defined spill response plan is crucial.
For a small spill:
-
Alert colleagues in the immediate area.
-
Ensure adequate ventilation by working within a fume hood.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial sorbent.
-
Carefully collect the absorbent material into a suitable, labeled container for hazardous waste.
-
Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
For a large spill:
-
Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.
-
Restrict access to the spill area.
-
Follow your institution's specific emergency procedures.
Waste Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline requires a systematic approach to ensure safety and regulatory compliance. Never dispose of this chemical down the drain or in the regular trash.[5]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste containing 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be collected in a designated, properly labeled hazardous waste container.
-
Container Material: The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-(Cyclopentyloxy)-3-(difluoromethyl)aniline". Include the approximate concentration and quantity.
Step 2: Waste Characterization
Your institution's EHS department will need to characterize the waste for proper disposal. Based on the hazards of similar compounds, this waste will likely be classified as a toxic and environmentally hazardous chemical waste. It may fall under specific EPA hazardous waste codes, which your EHS professional will determine.[6][7]
Step 3: On-site Storage
-
Secure Storage: Store the sealed and labeled hazardous waste container in a designated, secure area, away from incompatible materials.[8]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of any potential leaks.
-
Ventilation: The storage area should be well-ventilated.
Step 4: Arranging for Disposal
-
Contact EHS: Coordinate with your institution's EHS department for the pickup and disposal of the hazardous waste.
-
Licensed Disposal Company: The EHS department will arrange for a licensed hazardous waste disposal company to transport and dispose of the material in accordance with all local, state, and federal regulations.[2][9]
The entire disposal process can be visualized through the following workflow:
Caption: Decision tree for segregating and storing waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost responsibility from discovery to disposal.
References
-
OSHA. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. CDC. [Link]
-
Conn Maciel Carey LLP. (2025). OSHA Chemical Storage Requirements [2025 Guide]. [Link]
-
Justrite. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. [Link]
-
National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication - StatPearls. NCBI Bookshelf. [Link]
-
AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET. [Link]
-
Alpha Chemika. (n.d.). 4-FLUORO ANILINE For Synthesis. [Link]
-
Merck Millipore. (2025, April 30). SAFETY DATA SHEET. [Link]
-
Alfa Aesar. (2008, October 11). Material Safety Data Sheet. [Link]
-
CPAchem Ltd. (2022, August 19). Safety data sheet. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
Merck Millipore. (n.d.). SAFETY DATA SHEET. [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. [Link]
-
University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. [Link]
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Personal protective equipment for handling 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline
Executive Summary & Chemical Context
4-(Cyclopentyloxy)-3-(difluoromethyl)aniline is a critical pharmacophore intermediate, notably used in the synthesis of phosphodiesterase-4 (PDE4) inhibitors like Roflumilast .
While often treated as a generic "organic solid," this compound presents a dual-threat profile :
-
Aniline Moiety: A potent methemoglobin-forming agent.[1] It oxidizes hemoglobin (
) to methemoglobin ( ), impairing oxygen transport.[2] -
Difluoromethyl & Cyclopentyl Groups: These lipophilic substituents significantly enhance dermal penetration kinetics compared to unsubstituted aniline.
Core Directive: Treat this substance as a skin-silent killer . It can absorb through intact skin without immediate pain, causing systemic toxicity (cyanosis) hours after exposure.
Risk Assessment & Hazard Profile (The "Why")
| Hazard Class | H-Code | Critical Mechanism |
| Acute Toxicity (Oral) | H301 | Rapid absorption via GI tract. Methemoglobinemia onset can be delayed 2–4 hours.[3] |
| Acute Toxicity (Dermal) | H310/H311 | High Risk. The lipophilic |
| Skin/Eye Irritation | H315/H318 | Caustic to mucous membranes; risk of corneal opacity. |
| Target Organ Tox. | H373 | Chronic exposure damages liver/spleen (erythrocyte destruction). |
Scientist's Note: Do not rely on odor thresholds. Anilines fatigue the olfactory nerve rapidly. If you smell it, you are already overexposed.
Personal Protective Equipment (PPE) Matrix
This matrix is designed based on permeation kinetics , not just material compatibility.
| PPE Category | Standard Operation (Weighing/Transfer of Solid) | High-Risk Operation (Solutions/Heating/Spill Cleanup) | Scientific Rationale |
| Hand Protection | Double Nitrile (Min 0.11 mm each) | Silver Shield / Laminate (Inner) + Nitrile (Outer) | Nitrile has "fair" resistance to anilines (breakthrough <30 mins). Double gloving provides a sacrificial outer layer. Laminates are impermeable to aromatics. |
| Respiratory | N95 / P100 (Particulate Respirator) | Full-Face Respirator with ABEK-P3 cartridges | Solids generate electrostatic dust. In solution, organic vapors require ABEK filtration. |
| Body Defense | Tyvek® Lab Coat (Closed front, elastic wrists) | Tyvek® Coverall + Chem-Tape at wrists | Cotton lab coats absorb anilines, creating a secondary exposure source against the skin. |
| Eye/Face | Chemical Splash Goggles | Face Shield + Goggles | Dusts are corrosive to the cornea. Safety glasses with side shields are insufficient . |
Operational Protocol: The "Zero-Contact" Workflow
Phase A: Pre-Operational Validation
-
Glove Integrity Check: Inflate nitrile gloves with air to check for pinholes before donning.
-
Background Contrast: Place a black mat or dark paper in the fume hood. This specific aniline is a white/off-white solid; a dark background makes fugitive dust visible immediately.
-
Quench Prep: Prepare a beaker of 10% dilute HCl or bleach solution (oxidizer) for immediate decontamination of tools.
Phase B: Handling (Weighing & Transfer)
-
Engineering Control: Work strictly within a certified Fume Hood (Face velocity: 0.5 m/s).
-
Static Control: Use an antistatic gun or ionizer if the powder is fluffy/electrostatic to prevent "jumping" during weighing.
-
The "Dirty Hand" Rule: Designate your non-dominant hand as "clean" (touching sash/notebook) and dominant hand as "dirty" (touching spatulas/vials). Never cross-contaminate.
Phase C: Decontamination & Doffing (Crucial)
-
Solvent Warning: NEVER use ethanol or acetone to wash aniline off skin. Organic solvents act as a vehicle, driving the toxin faster into the blood. Use copious soap and water only.
-
Waste Segregation: Dispose of gloves and wipes in Halogenated Organic Waste . Do not mix with general trash.
Visualizing the Safety Logic
The following diagram illustrates the "Defense-in-Depth" strategy required for handling lipophilic anilines.
Caption: Workflow logic prioritizing barrier selection based on lipophilicity and strict waste segregation.
Emergency Response Plan
Scenario: Skin Exposure (Powder or Solution) [4]
-
Time is Tissue: Immediately strip contaminated clothing.[3][5][6] Do not pull shirts over the head (cut them off if necessary) to avoid facial contact.
-
Flush: Wash with tepid water and soap for 15 minutes . Reminder: No alcohol washes.
-
Observation: Monitor for Cyanosis (blue lips/fingernails).
-
Medical Alert: Inform EMS that the patient was exposed to an Aniline Derivative .
-
Antidote:Methylene Blue (1-2 mg/kg IV) is the standard treatment for Methemoglobinemia, but it must be administered by a physician.
-
Scenario: Spill (>500 mg)
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Don Silver Shield gloves and respiratory protection.
-
Contain: Cover with sand or non-combustible absorbent.
-
Neutralize: Collect in a sealed container labeled "Toxic - Halogenated Aniline Waste."
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Aniline Derivatives & Methemoglobinemia Mechanism. [Link]
-
Centers for Disease Control and Prevention (CDC) - NIOSH. Occupational Health Guideline for Aniline (Skin Absorption Risks). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
